molecular formula C24H46N2O4 B14798206 Boc-HoLeu-OH.DCHA

Boc-HoLeu-OH.DCHA

カタログ番号: B14798206
分子量: 426.6 g/mol
InChIキー: IHGQJYLPEYSWJY-FVGYRXGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-HoLeu-OH.DCHA is a chemically protected amino acid building block presented as a dicyclohexylammonium (DCHA) salt, primarily used in solid-phase and solution-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus, shielding it during the coupling reactions that build the peptide chain. This protecting group can be selectively removed under mild acidic conditions, allowing for sequential amino acid addition . The DCHA salt form typically enhances the compound's stability and improves its handling characteristics and solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and chloroform . This derivative is essential in biomedical research for constructing complex peptide structures, which are crucial for studying protein-protein interactions, developing novel therapeutics, and creating peptidomimetics . The controlled deprotection and coupling facilitated by the Boc group are fundamental techniques for the efficient synthesis of peptides with high purity and the desired sequence . Researchers utilize this compound in the development of pharmaceutical intermediates and other bioconjugates for advanced materials science and drug delivery systems . For research use only. Not for human or diagnostic use.

特性

分子式

C24H46N2O4

分子量

426.6 g/mol

IUPAC名

N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChIキー

IHGQJYLPEYSWJY-FVGYRXGTSA-N

異性体SMILES

CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

正規SMILES

CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

製品の起源

United States
Foundational & Exploratory

Boc-HoLeu-OH.DCHA chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, handling protocols, and synthetic utility of Boc-HoLeu-OH.DCHA (Boc-L-Homoleucine dicyclohexylammonium salt). It is designed for researchers requiring precise control over peptide synthesis and medicinal chemistry applications involving non-canonical amino acids.

(Boc-L-Homoleucine Dicyclohexylammonium Salt)[1]

Executive Summary & Chemical Identity

Boc-HoLeu-OH.DCHA is the dicyclohexylammonium salt of N-alpha-(tert-Butoxycarbonyl)-L-homoleucine. It serves as a stable, crystalline precursor to the free acid form of Homoleucine, a non-canonical amino acid used to modulate the lipophilicity and steric profile of peptide-based drugs.

The Homoleucine (HoLeu) side chain extends the Leucine side chain by one methylene unit (


). While Leucine possesses an isobutyl side chain, Homoleucine features an isopentyl  side chain. This subtle structural elongation significantly impacts hydrophobic packing and protease resistance in bioactive peptides.
Physicochemical Profile
PropertySpecification
Chemical Name Boc-L-Homoleucine dicyclohexylammonium salt
Formula (Salt) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Formula (Free Acid)

(MW: 245.32 g/mol )
Formula (DCHA)

(MW: 181.32 g/mol )
Total Molecular Weight 426.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water
Melting Point Typically 130–160 °C (Vendor dependent; DCHA salts are high-melting)
CAS Number Note: Specific CAS often varies by vendor for DCHA salts.[1][2][3][4][5][6][7][8][9][10][11] Refer to free acid CAS (e.g., 110544-97-3 for Boc-L-HoLeu-OH) for core identity.

The Role of DCHA: Stability vs. Reactivity

Why DCHA? (Expertise & Causality)

Most N-protected non-canonical amino acids, including Boc-HoLeu-OH, exist as viscous oils or amorphous foams in their free acid state. These forms are:

  • Hygroscopic: They absorb water, complicating stoichiometry.

  • Unstable: Prone to slow decomposition or decarboxylation over time.

  • Difficult to Purify: Oils cannot be recrystallized.

The Solution: Converting the free acid to the Dicyclohexylamine (DCHA) salt forces the molecule into a stable, crystalline lattice. This ensures high purity (>99%) and long-term shelf stability.

The Critical Constraint

DCHA is a bulky, secondary amine base. If left in the reaction mixture during peptide coupling:

  • It will compete with the amino component.

  • It can neutralize the activators (e.g., DIC, HATU).

  • It may cause racemization of the activated amino acid.

Therefore, the DCHA group MUST be removed ("Free-Basing") prior to use in coupling reactions.

Core Protocol: DCHA Removal (Free-Basing)

This protocol describes the conversion of the stable salt back to the reactive free acid. This is a self-validating system: the disappearance of the solid salt and the separation of phases confirms the transition.

Reagents Required[6]
  • Solvent: Ethyl Acetate (EtOAc) - High solubility for Boc-HoLeu-OH.

  • Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (

    
    ) or 10% Citric Acid. Avoid strong mineral acids (HCl) to prevent Boc cleavage.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[12]
    
Step-by-Step Methodology
  • Suspension: Suspend the calculated amount of Boc-HoLeu-OH.DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely initially.[12][13]

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 0.5 M

    
     .
    
  • Extraction (The "Free-Basing" Event): Shake vigorously for 2–3 minutes.

    • Mechanism: The proton (

      
      ) transfers from the bisulfate to the DCHA amine, forming DCHA
      
      
      
      HSO
      
      
      , which is water-soluble. The Boc-HoLeu-OH becomes protonated (neutral) and partitions into the organic (EtOAc) layer.
    • Visual Check: Two clear layers should form.[12] No solids should remain at the interface.

  • Separation: Drain the aqueous layer (contains DCHA salt).

  • Wash: Wash the organic layer 2x with 0.5 M

    
     and 1x with Brine (saturated NaCl) to remove residual acid and water.
    
  • Drying: Collect the organic layer, dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: A clear, colorless oil or foam (Boc-HoLeu-OH Free Acid) ready for immediate coupling.

Visualization: DCHA Removal Workflow

DCHA_Removal Start Boc-HoLeu-OH.DCHA (Solid Salt) Suspend Suspend in EtOAc Start->Suspend Acidify Add 0.5M KHSO4 (Protonation) Suspend->Acidify Partition Partitioning (Separatory Funnel) Acidify->Partition Shake Vigorously Aq_Layer Aqueous Layer (Contains DCHA-H+) Partition->Aq_Layer Discard Org_Layer Organic Layer (Contains Boc-HoLeu-OH) Partition->Org_Layer Keep Wash Wash (Brine) & Dry (Na2SO4) Org_Layer->Wash Concentrate Concentrate in vacuo Wash->Concentrate Final Boc-HoLeu-OH (Reactive Free Acid / Oil) Concentrate->Final

Caption: Workflow for converting the stable DCHA salt into the reactive free acid form prior to peptide coupling.

Structural Biology & Medicinal Chemistry Applications

Boc-HoLeu-OH is utilized primarily to modify the physicochemical properties of a peptide sequence without altering the fundamental charge or polarity.

Steric Zipper & Hydrophobic Packing

The Homoleucine side chain (


) is one methylene unit longer than Leucine.
  • Impact: This extension pushes the branched isopropyl group further away from the peptide backbone.

  • Utility: It is used to probe the depth of hydrophobic pockets in receptors (e.g., GPCRs) or enzymes (e.g., Proteases). If a Leucine residue is critical for binding but the pocket is deep, substituting HoLeu can increase binding affinity by filling the void volume (Van der Waals contacts).

Protease Resistance

Non-canonical amino acids like HoLeu are often poor substrates for endogenous proteases (e.g., Trypsin, Chymotrypsin) which have evolved to recognize specific canonical side chain lengths.

  • Strategy: Incorporating HoLeu at the P1 or P1' cleavage site can significantly extend the plasma half-life of a peptide therapeutic.

Visualization: Side Chain Comparison

SideChain_Comparison cluster_Leu Leucine (Leu) cluster_HoLeu Homoleucine (HoLeu) Backbone Peptide Backbone (-NH-CH(CO)-) L_C1 CH2 Backbone->L_C1 Leu H_C1 CH2 Backbone->H_C1 HoLeu L_C2 CH (Isopropyl) L_C1->L_C2 H_C2 CH2 (Extension) H_C1->H_C2 H_C3 CH (Isopropyl) H_C2->H_C3

Caption: Structural comparison showing the extra methylene 'extension' (Red) in Homoleucine vs. Leucine.

Synthetic Utility in Peptide Synthesis

Coupling Conditions

Once the free acid is isolated (Section 3), Boc-HoLeu-OH behaves similarly to Boc-Leu-OH but with slightly higher steric hindrance.

  • Activation: Standard carbodiimide (DIC/Oxyma) or Uronium (HATU/HOAt) methods work well.

  • Reaction Time: Due to the extra flexibility and length of the side chain, coupling rates are generally good, but a double-coupling cycle is recommended for difficult sequences.

  • Monitoring: The Kaiser test (ninhydrin) is effective for monitoring completion on solid phase.

Deprotection
  • Boc Removal: The N-terminal Boc group is removed using TFA (Trifluoroacetic acid) (neat or 50% in DCM).

  • Scavengers: Standard scavengers (TIPS, water) should be used if sensitive residues (Trp, Met) are present, though HoLeu itself is not sensitive to alkylation during cleavage.

References

  • ChemicalBook. (2025). Boc-L-Homoleucine Dicyclohexylammonium Salt Properties and Supplier Data. Retrieved from

  • Chem-Impex International. (2025). Technical Data Sheet: Boc-L-Homoleucine & Derivatives. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Boc-Amino Acids and DCHA Salts: Handling and Stability. Retrieved from

  • Bachem. (2021). Technical Bulletin: Conversion of DCHA Salts to Free Acids. Retrieved from

Sources

Boc-HoLeu-OH.DCHA structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Boc-HoLeu-OH.DCHA , structured for researchers and drug development professionals.

Structure, Synthesis, and Application in Peptide Chemistry

Executive Summary & Chemical Identity

Boc-HoLeu-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-


-(tert-Butoxycarbonyl)-L-homoleucine . It serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and metabolically stable peptide therapeutics.

The "homo" designation indicates the insertion of a methylene group (


) into the side chain of the parent amino acid, Leucine. While Leucine possesses an isobutyl side chain, Homoleucine features an isopentyl  side chain. This extension alters the steric profile and lipophilicity of the residue, often enhancing the proteolytic stability of the resulting peptide.
Chemical Data Table
PropertySpecification
Chemical Name (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid dicyclohexylammonium salt
Common Name Boc-L-homoleucine DCHA salt
Molecular Formula

(Total:

)
Molecular Weight 426.64 g/mol (Salt); 245.32 g/mol (Free Acid)
CAS Number Vendor Specific (Free acid: 22818-43-5; Salt often referenced via PubChem CID 122173591)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water; insoluble in non-polar ether.
Melting Point Typically 135–160 °C (Characteristic of DCHA salts)

Structural Architecture

The compound exists as a stable ion pair between the carboxylate of the protected amino acid and the protonated dicyclohexylamine. This salt form is preferred over the free acid because Boc-protected non-canonical amino acids are often viscous oils or amorphous solids that are difficult to purify and handle. The DCHA salt crystallizes readily, ensuring high purity (>98%) and shelf stability.

Molecular Visualization (DOT)

The following diagram illustrates the structural relationship between the Boc-protected homoleucine anion and the DCHA cation.

BocHoLeuDCHA Figure 1: Structural Components of Boc-HoLeu-OH.DCHA Ion Pair cluster_anion Anion: Boc-L-Homoleucine cluster_cation Cation: Dicyclohexylamine (DCHA) Boc Boc Group (t-Butyloxycarbonyl) AlphaC α-Carbon (S-Configuration) Boc->AlphaC Amide Bond SideChain Side Chain -(CH2)2-CH(CH3)2 (Isopentyl) AlphaC->SideChain Carboxylate Carboxylate (-COO⁻) AlphaC->Carboxylate Ammonium Ammonium (-NH2⁺-) Carboxylate->Ammonium Ionic Bond (Salt Bridge) Cyclohexyl1 Cyclohexyl Ring A Ammonium->Cyclohexyl1 Cyclohexyl2 Cyclohexyl Ring B Ammonium->Cyclohexyl2

Synthesis Strategy

The synthesis of Boc-HoLeu-OH.DCHA generally follows a two-phase workflow:

  • Construction of the Chiral Skeleton: Converting L-Leucine to L-Homoleucine via homologation (Arndt-Eistert) or Asymmetric Alkylation.

  • Protection & Salt Formation: Installing the Boc group and precipitating with DCHA.

Phase 1: The Arndt-Eistert Homologation Route

The most chemically elegant route to "homo" amino acids preserves the chirality of the parent amino acid (L-Leucine) while inserting a methylene group.

  • Activation: Boc-L-Leucine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or alcohol followed by hydrolysis) generates the homologated acid.

Phase 2: DCHA Salt Formation

Once Boc-HoLeu-OH (free acid) is obtained, it is often an oil. To stabilize it:

  • The oil is dissolved in an organic solvent (Ether or Ethyl Acetate).

  • Dicyclohexylamine (1.0 eq) is added.

  • The salt precipitates due to the non-polar nature of the DCHA alkyl groups packing efficiently with the protected amino acid.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis of Boc-HoLeu-OH.DCHA via Arndt-Eistert Homologation Start Starting Material: Boc-L-Leucine Diazo Intermediate: α-Diazoketone Start->Diazo Activation & Diazotization Reagents1 Reagents: 1. iBuOCOCl / NMM 2. CH2N2 Reagents1->Diazo CrudeAcid Crude Product: Boc-L-Homoleucine (Oil) Diazo->CrudeAcid Homologation (-CH2- Insertion) Wolff Wolff Rearrangement: Ag+ / H2O / Dioxane Wolff->CrudeAcid Final Final Product: Boc-HoLeu-OH.DCHA (Crystalline Solid) CrudeAcid->Final Precipitation DCHA_Add Salt Formation: Add Dicyclohexylamine (DCHA) in Et2O or EtOAc DCHA_Add->Final

Experimental Protocols

Protocol A: Formation of the DCHA Salt

Use this protocol if you have synthesized the free acid (Boc-HoLeu-OH) and need to stabilize it for storage.

Reagents:

  • Crude Boc-HoLeu-OH (Free acid, oil)

  • Dicyclohexylamine (DCHA) (CAS: 101-83-7)

  • Diethyl Ether (anhydrous) or Ethyl Acetate/Hexane mixture

Procedure:

  • Dissolution: Dissolve 10 mmol of crude Boc-HoLeu-OH in 30 mL of Diethyl Ether (or Ethyl Acetate). Ensure complete dissolution.

  • Addition: While stirring at room temperature, add 10.5 mmol (1.05 eq) of DCHA dropwise. The solution may warm slightly (exothermic acid-base reaction).

  • Crystallization:

    • Scenario A (Immediate Precipitate): If a white solid forms immediately, continue stirring for 1 hour.

    • Scenario B (No Precipitate): If the solution remains clear, add Hexane (or Petroleum Ether) dropwise until turbidity appears. Cool the mixture to 4°C overnight.

  • Filtration: Filter the crystals using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Ether/Hexane (1:1) to remove excess amine.

  • Drying: Dry under high vacuum at 40°C to constant weight.

Protocol B: Liberation of the Free Acid

Use this protocol immediately before using the compound in peptide coupling reactions (e.g., SPPS).

Rationale: DCHA is a secondary amine and can interfere with activation reagents (like HATU/DIC) or cause side reactions. It must be removed to restore the free carboxylic acid.

Procedure:

  • Suspension: Suspend the Boc-HoLeu-OH.DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid solution.

    • Note: Avoid strong mineral acids (HCl) if possible to prevent premature Boc cleavage, though dilute HCl (1N) is acceptable if done quickly at 0°C.

  • Extraction: Shake vigorously. The DCHA will protonate and move into the aqueous layer as DCHA

    
    HSO₄. The Boc-HoLeu-OH remains in the organic layer.
    
  • Repetition: Repeat the acid wash 2 more times to ensure complete removal of DCHA.

  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure. The resulting oil/foam is the reactive Boc-HoLeu-OH ready for coupling.

Applications & Rationale

Why Homoleucine?

In drug design, replacing Leucine with Homoleucine serves specific mechanistic purposes:

  • Proteolytic Stability: The non-canonical side chain structure is often unrecognized by endogenous proteases, extending the in vivo half-life of the peptide.

  • Hydrophobic Interaction: The extra methylene group increases lipophilicity (

    
    ), potentially improving membrane permeability and blood-brain barrier (BBB) crossing.
    
  • Conformational Constraint: The extended side chain can induce distinct helical or sheet propensities compared to Leucine.

Why the DCHA Salt?
  • Purification: The free acid of Boc-HoLeu is difficult to crystallize (often an oil). The DCHA salt allows for recrystallization, serving as a purification step to remove truncated synthesis byproducts.

  • Stoichiometry: The high molecular weight of the salt allows for precise weighing and dispensing, reducing errors in stoichiometry during synthesis.

References

  • PubChem. Boc-HomoLeu-OH DCHA (Compound CID 122173591). National Library of Medicine.

  • Bachem. Technical Note: Conversion of DCHA Salts to Free Acids.

  • Podlech, J., & Seebach, D. (1995). On the Preparation of β-Amino Acids from α-Amino Acids using the Arndt-Eistert Reaction. Liebigs Annalen.
  • Sigma-Aldrich. Product Specification: Boc-Amino Acid DCHA Salts.

Technical Guide: Boc-Homoleucine in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-Homoleucine represents a critical class of non-proteinogenic amino acid derivatives used to expand the chemical space of peptide-based drugs. In medicinal chemistry, "Homoleucine" refers to two distinct structural homologs of Leucine, both protected by the tert-butyloxycarbonyl (Boc) group:

  • Boc-L-Homoleucine (α-Hle): An

    
    -amino acid with an extended side chain (one additional methylene group).
    
  • Boc-L-

    
    -Homoleucine (
    
    
    
    -Hle):
    A
    
    
    -amino acid where the backbone is extended by a methylene group.

This guide distinguishes between these two entities, detailing their specific roles in enhancing proteolytic stability, modulating potency in protease inhibitors (e.g., Renin, HIV), and constructing stable secondary structures (foldamers).

Chemical Profile & Structural Logic

The utility of Boc-Homoleucine lies in its ability to mimic Leucine while introducing subtle steric and electronic changes that prevent enzymatic recognition or enhance hydrophobic contacts.

Comparative Chemical Data
FeatureBoc-L-Leucine (Native)Boc-L-Homoleucine (

-Hle)
Boc-L-

-Homoleucine (

-Hle)
IUPAC Name (2S)-2-(Boc-amino)-4-methylpentanoic acid(2S)-2-(Boc-amino)-5-methylhexanoic acid(3S)-3-(Boc-amino)-5-methylhexanoic acid
CAS Number 13139-15-6102831-39-0 (free acid/salt)132549-43-0
Backbone

-carbon only

-carbon only

and

carbons
Side Chain Isobutyl (

)
Homoisobutyl (

)
Isobutyl (on

-carbon)
Primary Use Native peptide synthesisIncreasing hydrophobic reach; Renin/HIV inhibitorsFoldamers; Protease resistance (backbone modification)
Deprotection TFA (Standard)TFA (Standard)TFA (Standard)
Visualization: Structural Homology

The following diagram illustrates the structural progression from Leucine to its alpha and beta homologs.

Homoleucine_Structures cluster_0 Native cluster_1 Side-Chain Extension cluster_2 Backbone Extension Leu Boc-L-Leucine (Standard Side Chain) AlphaHle Boc-L-Homoleucine (Alpha-Hle) +1 CH2 in Side Chain Leu->AlphaHle Side Chain Homologation BetaHle Boc-L-Beta-Homoleucine (Beta-Hle) +1 CH2 in Backbone Leu->BetaHle Arndt-Eistert Homologation caption Figure 1: Structural divergence of Homoleucine variants.

Mechanistic Role in Drug Design

The incorporation of Boc-Homoleucine is rarely random; it addresses specific failures in the drug development pipeline.

The Hydrophobic Reach ( -Hle)

In protease inhibitors (e.g., for Renin or HIV protease), the S1/S1' binding pockets are often deep and hydrophobic. Standard Leucine may not fully occupy these pockets, leading to suboptimal binding energy (


).
  • Mechanism:

    
    -Homoleucine extends the isobutyl group by ~1.54 Å. This allows the terminal methyl groups to penetrate deeper into hydrophobic pockets, displacing ordered water molecules and increasing entropic gain upon binding.
    
  • Application: Used in Compstatin analogs (complement inhibitors) where substitution of Leu with Hle significantly improved potency by optimizing hydrophobic packing.

The Proteolytic Shield ( -Hle)

Peptides composed of


-amino acids are rapidly degraded by endogenous proteases (trypsin, chymotrypsin).
  • Mechanism:

    
    -Homoleucine introduces an extra methylene group into the peptide backbone.[1] Proteases, which rely on precise recognition of the 
    
    
    
    -amide bond geometry, cannot hydrolyze the
    
    
    -peptide bond effectively.
  • Application: Foldamers .

    
    -peptides can form stable helices (e.g., the 3-14 helix) that mimic protein surfaces but are metabolically stable in vivo.
    

Experimental Protocols

This section details the handling and usage of Boc-Homoleucine in Solid Phase Peptide Synthesis (SPPS).

Synthesis of Boc- -Homoleucine (Arndt-Eistert)

While commercially available,


-homoleucine is often synthesized from Boc-Leucine via the Arndt-Eistert homologation to preserve chirality.
  • Activation: React Boc-Leu-OH with isobutyl chloroformate to form the mixed anhydride.

  • Diazomethane Addition: Treat with diazomethane (

    
    ) to form the diazoketone.
    
  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields Boc-

    
    -Homoleucine.
    
SPPS Coupling Protocol (Boc Chemistry)

Pre-requisite: Chloromethyl polystyrene resin (Merrifield resin) or PAM resin.

Step-by-Step Cycle:

  • Deprotection: Treat resin with 50% TFA in Dichloromethane (DCM) for 20 minutes.

    • Note: Scavengers (e.g., anisole) are not strictly necessary for Hle but recommended if Trp/Met are present in the sequence.

  • Wash: DCM (3x), followed by 5% Diisopropylethylamine (DIPEA) in DCM (Neutralization).

  • Activation: Dissolve Boc-Homoleucine (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).

    • Why HATU? Homoleucine (especially the

      
      -variant) has higher steric bulk/degrees of freedom. HATU ensures rapid coupling compared to EDC/HOBt, minimizing deletion sequences.
      
  • Coupling: Shake for 1–2 hours. Monitor via Kaiser test (ninhydrin).

  • Capping: Acetic anhydride/Pyridine (optional, if Kaiser test is slightly positive).

Decision Logic for Medicinal Chemists

Use the following workflow to determine which variant of Homoleucine is appropriate for your lead optimization.

Hle_Decision_Tree Start Lead Peptide Optimization Problem Identify Failure Mode Start->Problem Branch1 Low Potency / Weak Binding? Problem->Branch1 Branch2 Short Half-Life / Proteolysis? Problem->Branch2 Sol1 Use Alpha-Homoleucine (Side Chain Extension) Branch1->Sol1 Target deep hydrophobic pocket Sol2 Use Beta-Homoleucine (Backbone Modification) Branch2->Sol2 Disrupt protease recognition Result1 Outcome: Improved Kd/IC50 Sol1->Result1 Result2 Outcome: Metabolic Stability Sol2->Result2 caption Figure 2: Selection logic for Homoleucine variants in drug design.

Therapeutic Applications & Case Studies

Renin and HIV Protease Inhibitors

Renin and HIV protease are aspartyl proteases with large hydrophobic binding pockets.

  • Case Study: In the development of Renin inhibitors, replacing Leucine with L-Homoleucine (

    
    -Hle)  at the P1 or P1' position often results in a 10-fold or greater increase in binding affinity. The extra methylene group allows the side chain to access the S1 subsite more effectively than the natural isobutyl group.
    
Compstatin Analogs (Complement Inhibition)

Compstatin is a cyclic peptide inhibitor of complement component C3.

  • Optimization: Studies utilizing Forcefield_NCAA (Non-Canonical Amino Acids) demonstrated that incorporating Homoleucine allows for optimized hydrophobic packing against the target protein, superior to the native valine/leucine residues.

Antimicrobial Peptides (AMPs)
  • Strategy: Incorporating

    
    -Homoleucine  into AMPs creates "mixed" 
    
    
    
    peptides. These peptides maintain the amphipathic helix required for disrupting bacterial membranes but are resistant to host proteases, significantly increasing their therapeutic index and serum half-life.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Beta-Homoleucine Structure and Properties. Retrieved from [Link]

  • Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters... and Their Application to Complement Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research.

Sources

Strategic Synthesis of Boc-L-Homoleucine: A Guide to Scalability and Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-Butoxycarbonyl-L-Homoleucine (Boc-L-Hle-OH) is a critical non-canonical amino acid used in the design of protease inhibitors and lipophilic peptide therapeutics. Structurally, it differs from Leucine by the insertion of a single methylene group in the side chain, extending the aliphatic reach and altering the hydrophobic interaction profile within a binding pocket.

This guide addresses the primary challenge in Hle synthesis: Enantiomeric Purity . While racemic Homoleucine is easily accessible, the isolation of the L-isomer required for pharmaceutical applications demands rigorous stereocontrol. This whitepaper details two validated pathways: a scalable Biocatalytic Resolution (recommended for purity) and a Schöllkopf Asymmetric Synthesis (recommended for de novo synthesis), followed by a robust Boc-protection protocol.

Chemical Profile & Target Structure[1][2][3]

Before initiating synthesis, the exact structural target must be defined to distinguish it from


-homoleucine variants often found in the literature.
PropertySpecification
Common Name Boc-L-Homoleucine
IUPAC Name (S)-2-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid
Structure

Molecular Formula

Molecular Weight 245.32 g/mol
CAS (Free Acid) 145-11-0 (Generic L-Hle)
Side Chain Isopentyl (3-methylbutyl) group

Strategic Route Selection

The choice of synthetic route depends on the starting material availability and scale requirements.

FeatureRoute A: Biocatalytic Resolution Route B: Schöllkopf Auxiliary
Mechanism Enzymatic hydrolysis of N-Acetyl-DL-HleDiastereoselective alkylation of Glycine enolate
Stereocontrol >99% ee (Kinetic Resolution)>95% de (Chiral Auxiliary Control)
Scalability High (Kg scale feasible)Low to Medium (Gram scale)
Cost Low (Acylase I is reusable)High (Valine auxiliary is expensive)
Recommendation Primary Choice for Drug Dev Choice for Isotopic Labeling/R&D

Protocol A: Biocatalytic Resolution (The "Green" Standard)

This protocol utilizes Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer from a racemic N-acetylated precursor. This is the industry standard for producing high-purity L-amino acids.

Phase 1: Synthesis of N-Acetyl-DL-Homoleucine

Reagents: DL-Homoleucine (or synthesized via Strecker), Acetic Anhydride (


), NaOH.
  • Dissolution: Dissolve DL-Homoleucine (1.0 eq) in 2M NaOH (1.2 eq). Cool to 0°C.

  • Acetylation: Add

    
     (1.5 eq) dropwise while maintaining pH > 10 with additional NaOH.
    
  • Workup: Acidify to pH 2.0 with concentrated HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layer (

    
    ) and concentrate. Recrystallize from EtOAc/Hexane to yield N-Acetyl-DL-Hle .
    
Phase 2: Enzymatic Hydrolysis

Reagents: Acylase I (Grade I),


 (cofactor), LiOH/NaOH.
  • Setup: Suspend N-Acetyl-DL-Hle (0.1 M) in distilled water. Adjust pH to 7.5–8.0 using LiOH (preferred over NaOH for solubility).

  • Activation: Add

    
     (1 mM) to activate the enzyme.
    
  • Hydrolysis: Add Acylase I (approx. 1000 U per gram of substrate). Incubate at 37°C with gentle stirring.

  • Monitoring: Monitor the consumption of base (if using a pH-stat) or analyze aliquots via HPLC. Reaction typically completes in 24–48 hours.

  • Separation (Critical Step):

    • Acidify mixture to pH 5.0.

    • Treat with activated charcoal to remove enzyme/impurities. Filter.

    • Pass filtrate through a cation-exchange resin (

      
       form).
      
    • Elution: The L-Homoleucine (free amine) binds to the resin. The unreacted N-Acetyl-D-Homoleucine passes through (can be racemized and recycled).[1]

    • Elute L-Homoleucine with 1M

      
      . Concentrate to obtain pure L-Hle.
      

Protocol B: Boc-Protection of L-Homoleucine

Once pure L-Homoleucine is obtained, the Boc group is installed for SPPS compatibility.

Reagents
  • L-Homoleucine (from Protocol A)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1,4-Dioxane and Water (1:1 v/v)

  • 1M NaOH

Step-by-Step Methodology
  • Solubilization: Dissolve L-Homoleucine (10 mmol) in a mixture of water (15 mL) and 1,4-dioxane (15 mL).

  • Basification: Add 1M NaOH (11 mmol) to adjust pH to ~9-10.

    • Expert Insight: Do not exceed pH 11 to prevent racemization of the sensitive alpha-proton.

  • Addition: Add

    
     (11 mmol, 1.1 eq) in one portion.
    
  • Reaction: Stir at Room Temperature (RT) for 12–18 hours.

    • Self-Validation: The solution should become clear as the amino acid reacts. If pH drops below 8, add small aliquots of NaOH to maintain basicity.

  • Workup:

    • Evaporate Dioxane under reduced pressure (rotary evaporator).

    • Wash the remaining aqueous phase with

      
       (2x) to remove unreacted 
      
      
      
      and byproducts.
    • Acidification: Cool the aqueous phase to 0°C and acidify carefully to pH 2–3 with 1M

      
       (preferred over HCl to avoid Boc cleavage).
      
    • Extraction: Extract the cloudy suspension immediately into EtOAc (3x).

  • Purification: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Hexane/EtOAc to yield Boc-L-Homoleucine as a white solid.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic and chemical flow for the synthesis.

G Start Start: Target Boc-L-Homoleucine Route_Select Route Selection Start->Route_Select Route_A Route A: Biocatalytic Resolution (Scalable, High Purity) Route_Select->Route_A High Scale / Cost Efficient Route_B Route B: Schöllkopf Synthesis (De Novo, R&D Scale) Route_Select->Route_B Stereochemical Research Step_A1 Acetylation of DL-Hle (Ac2O, NaOH) Route_A->Step_A1 Step_B1 Schöllkopf Bis-Lactim Ether (Valine Auxiliary) Route_B->Step_B1 Step_A2 Enzymatic Hydrolysis (Acylase I, pH 7.5) Step_A1->Step_A2 Step_A3 Separation via Ion Exchange (L-Hle binds, D-Ac-Hle elutes) Step_A2->Step_A3 Boc_Prot Boc Protection (Boc2O, NaOH, Dioxane) Step_A3->Boc_Prot Step_B2 Alkylation with Isoamyl Iodide (n-BuLi, -78°C) Step_B1->Step_B2 Step_B3 Hydrolysis (0.25N HCl) Step_B2->Step_B3 Step_B3->Boc_Prot QC Quality Control (HPLC, NMR, Rotation) Boc_Prot->QC

Figure 1: Strategic workflow for the synthesis and protection of L-Homoleucine.

Quality Control & Self-Validation

To ensure the protocol was successful, the following parameters must be verified.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

  • Criterion: ee > 99%.[2] The D-isomer (if present) will typically elute earlier or later depending on the specific column; a racemic standard must be run first.

Specific Rotation
  • While literature values vary by concentration and solvent, the L-isomer of the free acid typically exhibits:

    • 
       (c=1, 6N HCl) (Value for L-Leucine used as proxy; Homoleucine is structurally similar but distinct. Establish an internal standard ).
      
  • Boc-L-Hle-OH: Expect negative rotation in DMF or AcOH.

    • Self-Validation: If the rotation is 0°, the product is racemic.

NMR Characterization (in )
  • Boc Group: Singlet at

    
     1.45 ppm (9H).
    
  • Alpha-Proton: Multiplet at

    
     4.1–4.3 ppm.
    
  • Amide Proton: Doublet at

    
     4.9–5.1 ppm.
    
  • Side Chain: Distinct from Leucine; look for the extra methylene multiplet around

    
     1.2–1.4 ppm.
    

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Mori, K., & Otsuka, T. (1985). Synthesis of (2S, 3R, 4R)-2-Amino-3-hydroxy-4-hydroxymethyl-14-oxo-eicos-6-enoic acid. Tetrahedron, 41(3), 547-551.

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition, 20(9), 798-799.

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer. (Standard protocols for Boc protection).

  • Sigma-Aldrich/Merck. Product Specification: Boc-L-Leucine (Structural Analog Reference).

Sources

Stability and Storage Dynamics of Boc-HoLeu-OH·DCHA: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Boc-HoLeu-OH·DCHA (N-tert-butoxycarbonyl-L-homoleucine dicyclohexylamine salt) is a highly specialized, non-natural amino acid derivative utilized extensively in peptidomimetic drug development and solid-phase peptide synthesis (SPPS). Homoleucine features an extended aliphatic side chain that imparts exceptional lipophilicity and resistance to enzymatic degradation compared to canonical L-leucine.

With a molecular formula of C₂₄H₄₆N₂O₄ and a molecular weight of 426.6 g/mol [1], the compound consists of the Boc-protected homoleucine anion and a dicyclohexylammonium cation. Understanding the thermodynamic stability of this specific salt form is critical for maintaining high-fidelity peptide coupling and preventing batch-to-batch synthetic failures.

Mechanistic Rationale: The Role of the DCHA Salt

As a Senior Application Scientist, one of the most common questions I encounter is: Why store and handle this amino acid as a dicyclohexylamine (DCHA) salt rather than the free acid?

The causality lies in the physical chemistry of lipophilic, N-protected aliphatic amino acids. Free Boc-HoLeu-OH strongly resists crystallization, frequently presenting as a viscous oil or a highly hygroscopic amorphous solid. This physical state makes accurate molar weighing nearly impossible and exposes a massive surface area to ambient moisture, accelerating auto-degradation.

By introducing dicyclohexylamine, the basic secondary amine neutralizes the carboxylic acid, forming a bulky, highly crystalline ammonium salt[2]. This crystalline lattice effectively excludes atmospheric water and significantly lowers the kinetic energy of the system, transforming a difficult-to-handle oil into a stable, free-flowing powder with an extended shelf life[3].

Degradation Pathways & Stability Profiling

Despite the stabilizing effects of the DCHA counterion, Boc-HoLeu-OH·DCHA is susceptible to specific degradation pathways if improperly stored. The primary vulnerabilities are:

  • Acid-Catalyzed Boc Cleavage: The tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile[]. Exposure to acidic fumes or strong Lewis acids will cleave the Boc group, generating isobutylene, carbon dioxide, and the unprotected H-HoLeu-OH·DCHA salt.

  • Moisture-Induced Salt Dissociation: Prolonged exposure to high humidity can lead to the partial dissociation of the DCHA salt. Once dissociated, the free carboxylic acid can undergo slow auto-catalytic degradation or racemization over extended periods.

Stability A Boc-HoLeu-OH·DCHA (Stable Salt) B Optimal Storage (0-8°C, Dry) A->B C Harsh Conditions (Moisture, Acid) A->C D Integrity Maintained (>99% Purity) B->D E Salt Dissociation (Free DCHA) C->E H2O F Boc Cleavage (H-HoLeu-OH) C->F H+ (e.g., TFA) E->F Acidic Environment

Mechanistic pathways of Boc-HoLeu-OH·DCHA stability and degradation.

Optimal Storage Conditions

To arrest the kinetic pathways of degradation, Boc-HoLeu-OH·DCHA must be stored under strictly controlled conditions. The table below synthesizes the optimal parameters for maintaining >99% purity.

Storage DurationRecommended TemperatureEnvironmentPrimary Risk Factor
Short-Term (1-4 Weeks) Room Temperature (15-25 °C)Tightly sealed, desiccatedAmbient humidity
Medium-Term (1-12 Months) 0 to 8 °C[5]Sealed under Argon/N₂, darkCondensation upon opening
Long-Term (>1 Year) -20 °CSealed under Argon/N₂, darkThermal fluctuations

Crucial Handling Note: When retrieving the compound from cold storage (0-8 °C or -20 °C), allow the container to equilibrate to room temperature before opening . Opening a cold vial immediately introduces atmospheric condensation, which drives the moisture-induced salt dissociation described in Section 3.

Experimental Methodologies

Protocol 1: Liberation of Free Boc-HoLeu-OH (Free-Basing)

Causality Check: You cannot directly use the DCHA salt in standard SPPS coupling reactions. The dicyclohexylamine will act as a competitive nucleophile and consume coupling reagents (e.g., DIC, HATU), leading to truncated peptide sequences. The salt must be converted back to the free acid immediately prior to use[6].

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 mmol of Boc-HoLeu-OH·DCHA in 20 mL of analytical-grade Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer the suspension to a separatory funnel. Add 15 mL of cold 5% aqueous Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid. Note: Avoid strong acids like HCl, which risk premature Boc cleavage.

  • Extraction: Shake vigorously and vent. The DCHA will protonate and partition into the aqueous layer, while the free Boc-HoLeu-OH dissolves fully into the organic EtOAc layer.

  • Phase Separation: Drain and discard the lower aqueous layer.

  • Washing & Drying: Wash the organic layer once with 15 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the EtOAc under reduced pressure (rotary evaporation) at <35 °C. The resulting oil or foam is the free Boc-HoLeu-OH, ready for immediate coupling.

FreeBasing S1 1. Suspend Salt in EtOAc S2 2. Wash with 5% KHSO4 S1->S2 S3 3. Phase Separation S2->S3 Aq Aqueous Phase (DCHA·H+ Discard) S3->Aq Org Organic Phase (Free Boc-HoLeu-OH) S3->Org S4 4. Wash Brine & Dry Org->S4 S5 5. Evaporate Solvent S4->S5

Liquid-liquid extraction workflow for liberating free Boc-HoLeu-OH.

Protocol 2: Stability Assessment via RP-HPLC

To validate the integrity of stored Boc-HoLeu-OH·DCHA batches, reverse-phase high-performance liquid chromatography (RP-HPLC) should be employed.

  • Sample Preparation: Dissolve 1 mg of the salt in 1 mL of Acetonitrile/Water (50:50, v/v). Do not use acidic diluents to prevent in-situ cleavage.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water (Note: The brief exposure to 0.1% TFA during the HPLC run is kinetically too fast to cause significant Boc cleavage at room temperature).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (aliphatic amino acids lack strong chromophores; detection relies on the amide/carbonyl absorbance).

  • Analysis: The intact Boc-HoLeu-OH will elute as a sharp, highly retained peak due to the lipophilic homoleucine side chain. The presence of early-eluting peaks indicates Boc cleavage (free H-HoLeu-OH).

References

  • Boc-HomoLeu-OH DCHA | C24H46N2O4 | CID 122173591 Source: National Institutes of Health (NIH) PubChem URL:[Link]

Sources

An In-depth Technical Guide to N-α-Boc-L-Homoleucine Dicyclohexylammonium Salt (Boc-HoLeu-OH.DCHA)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Boc-L-Homoleucine Dicyclohexylammonium Salt (Boc-HoLeu-OH.DCHA), a critical building block in peptide synthesis and drug discovery. While a specific CAS number for this salt is not readily found in public databases, this guide details the properties of its precursor, Boc-L-Homoleucine, and provides protocols for the in-situ formation of the DCHA salt, a common and practical approach in synthetic workflows. We will delve into the rationale behind its use, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights to enable researchers to effectively utilize this non-canonical amino acid in the design and synthesis of novel peptides and peptidomimetics.

Introduction: The Significance of Homoleucine and the Role of the DCHA Salt

L-Homoleucine (HoLeu), a non-proteinogenic amino acid, is an isomer of leucine with a six-carbon side chain. Its incorporation into peptide sequences can significantly influence the resulting peptide's conformation, hydrophobicity, and biological activity. The subtle difference in side-chain length compared to leucine can lead to altered receptor binding affinities, modified enzymatic stability, and unique structural motifs.

In peptide synthesis, the protection of the α-amino group is paramount to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group in this context. However, the free acid form of Boc-protected amino acids can sometimes be challenging to handle and purify due to their often-oily or amorphous nature.

The formation of a dicyclohexylammonium (DCHA) salt is a well-established technique to overcome these challenges. The DCHA salt of a Boc-amino acid is typically a stable, crystalline solid that is easier to handle, weigh, and store. This crystalline nature also facilitates purification by recrystallization, ensuring high purity of the starting material for peptide synthesis.

Physicochemical Properties of Boc-L-Homoleucine

Understanding the fundamental properties of the parent Boc-amino acid is crucial for its effective use.

PropertyValue
Chemical Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.
Storage 2-8°C, desiccated

Note: These properties are for the free acid form of Boc-L-Homoleucine.

Synthesis and In-situ Formation of Boc-HoLeu-OH.DCHA

The synthesis of Boc-HoLeu-OH.DCHA involves two primary steps: the Boc-protection of L-Homoleucine and the subsequent formation of the dicyclohexylammonium salt.

Boc Protection of L-Homoleucine

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Boc_Protection cluster_reactants Reactants L_Homoleucine L-Homoleucine Boc_HoLeu_OH Boc-L-Homoleucine L_Homoleucine->Boc_HoLeu_OH Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_HoLeu_OH Base Base (e.g., NaOH, NaHCO₃) Base->Boc_HoLeu_OH

Boc protection of L-Homoleucine.
Formation of the Dicyclohexylammonium Salt

The DCHA salt is readily formed by reacting the purified Boc-L-Homoleucine with dicyclohexylamine in a suitable organic solvent.

Experimental Protocol: Preparation of Boc-HoLeu-OH.DCHA

  • Dissolution: Dissolve 1 equivalent of purified Boc-L-Homoleucine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Addition of DCHA: To the stirred solution, slowly add 1 equivalent of dicyclohexylamine.

  • Precipitation: A white precipitate of Boc-HoLeu-OH.DCHA will form. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the collected crystals with a cold, non-polar solvent, such as hexane, to remove any residual impurities.

  • Drying: Dry the purified Boc-HoLeu-OH.DCHA salt under vacuum to a constant weight.

DCHA_Salt_Formation cluster_reactants Reactants Boc_HoLeu_OH Boc-L-Homoleucine (in organic solvent) Boc_HoLeu_DCHA Boc-HoLeu-OH.DCHA (Crystalline Precipitate) Boc_HoLeu_OH->Boc_HoLeu_DCHA Salt Formation DCHA Dicyclohexylamine DCHA->Boc_HoLeu_DCHA Boc_SPPS_Cycle Resin Peptide-Resin (Boc-AA...-Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing Washing Steps (DCM/DMF) Deprotection->Washing Wash Neutralization Neutralization (DIEA in DCM/DMF) Washing_2 Washing Steps (DCM/DMF) Neutralization->Washing_2 Wash Coupling Coupling (Boc-HoLeu-OH.DCHA + Activator) Washing_3 Washing Steps (DCM/DMF) Coupling->Washing_3 Wash Washing->Neutralization Final_Peptide Elongated Peptide-Resin (Boc-HoLeu-AA...-Resin) Washing_2->Coupling Washing_3->Final_Peptide

General workflow for Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle with Boc-HoLeu-OH.DCHA

This protocol assumes a starting peptide-resin with a free amino group.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF).

  • Activation of Boc-HoLeu-OH:

    • In a separate vessel, dissolve Boc-HoLeu-OH.DCHA (typically 2-4 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), and an activator base like HOBt (1-hydroxybenzotriazole) or OxymaPure®.

    • Allow the activation to proceed for a few minutes.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated Boc-HoLeu-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to ensure the coupling reaction has gone to completion. A negative result (no color change) indicates a successful coupling.

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Boc Deprotection:

    • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 20-30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF (typically 5-10% v/v).

  • Washing: Wash the resin with DMF and DCM to prepare for the next coupling cycle.

Quality Control and Potential Side Reactions

  • Racemization: While the use of coupling agents like HBTU/HOBt minimizes racemization, it is essential to use appropriate reaction conditions (e.g., avoiding excessive activation times and strong bases) to maintain the stereochemical integrity of the homoleucine residue.

  • Incomplete Coupling: The bulky side chain of homoleucine can sometimes lead to slower coupling kinetics. It is crucial to monitor the coupling reaction and, if necessary, perform a double coupling to ensure complete reaction.

  • Purity of Starting Material: The purity of the Boc-HoLeu-OH.DCHA is critical for the successful synthesis of the target peptide. Impurities can lead to the formation of deletion sequences or other side products.

Conclusion

References

  • While a specific peer-reviewed article for the synthesis of Boc-HoLeu-OH.DCHA is not cited due to its common and routine preparation, the principles of Boc protection and DCHA salt formation are well-established in standard peptide chemistry textbooks and protocols. A general reference for these techniques is: Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (A comprehensive resource on the principles and techniques of peptide synthesis).
  • Information on the properties and handling of Boc-protected amino acids can be found in the technical datasheets provided by major chemical suppliers.

    • Chem-Impex International, Product Information for Boc-L-norleucine dicyclohexylammonium salt (a closely related compound). [Link]

  • Protocols for Boc-SPPS are widely published and are considered standard laboratory procedures.

Methodological & Application

Application Note: Protocol and Mechanistic Guidelines for Incorporating Boc-HoLeu-OH·DCHA in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids such as L-homoleucine (HoLeu) is a cornerstone strategy in modern peptide drug design, utilized to enhance hydrophobic target-pocket interactions and confer resistance against proteolytic degradation. This application note provides an in-depth, mechanistic guide for handling Boc-HoLeu-OH·DCHA (N-alpha-t-Butyloxycarbonyl-L-homoleucine dicyclohexylamine salt) in Boc-Solid-Phase Peptide Synthesis (Boc-SPPS). It details the critical chemical rationale for desalting, self-validating experimental protocols, and troubleshooting steps to ensure high-yield peptide assembly.

Chemical Rationale: Homoleucine and the DCHA Salt

The Role of Homoleucine

Homoleucine extends the aliphatic side chain of standard leucine by one additional methylene unit. This subtle structural modification significantly alters the steric and electronic profile of the peptide, improving binding affinity in hydrophobic pockets while rendering the peptide bond invisible to endogenous proteases that strictly recognize natural L-amino acids.

Causality of the DCHA Salt Formulation

Free Boc-protected aliphatic amino acids lacking polar side chains often fail to crystallize, presenting instead as viscous, hygroscopic oils. These oils are prone to auto-degradation and are nearly impossible to weigh with stoichiometric precision. To circumvent this, manufacturers react the free carboxylic acid with dicyclohexylamine (DCHA) , a strong organic base (pKa ~10.4). This yields a stable, highly crystalline, non-hygroscopic salt (Boc-HoLeu-OH·DCHA) that guarantees long-term shelf stability and stereochemical integrity[1].

The Necessity of DCHA Removal

Critical Insight: The DCHA salt cannot be introduced directly into an SPPS coupling cycle. DCHA is a bulky secondary amine. If present during activation, it will competitively react with the activated ester to form an inert amide, effectively capping the growing peptide chain and terminating the synthesis[2]. Furthermore, its strong basicity disrupts the local pH required for optimal kinetics of coupling reagents like DIC or HBTU. Therefore, DCHA must be quantitatively removed to liberate the free acid prior to synthesis[3].

Physicochemical Data

To facilitate accurate stoichiometric calculations and solvent selection, the quantitative data for Boc-HoLeu-OH·DCHA is summarized below.

PropertyValue / Description
Compound Name Boc-L-homoleucine dicyclohexylamine salt
PubChem CID 122173591[1]
Molecular Formula C₂₄H₄₆N₂O₄
Molecular Weight 426.6 g/mol
Appearance White crystalline powder
Solubility (Salt Form) Soluble in DMF, DCM (Not suitable for direct coupling)
Solubility (Free Acid) Soluble in Ethyl Acetate (EtOAc), Ether, DCM, DMF

Mechanistic Workflow: Liberation of the Free Acid

To liberate the free carboxylic acid, a biphasic acidic extraction is employed.

Reagent Causality: The choice of acid is paramount. We utilize weak acids such as 10% Phosphoric Acid (H₃PO₄) or 5% Potassium Bisulfate (KHSO₄) . Strong acids like Hydrochloric Acid (HCl) must be strictly avoided. Dicyclohexylammonium chloride (DCHA·HCl) is notoriously insoluble in both aqueous and organic phases. Using HCl will result in a thick, unmanageable precipitate at the phase interface, trapping the amino acid and preventing separation[3]. H₃PO₄ ensures the DCHA salt remains highly water-soluble, driving a clean biphasic separation.

DCHA_Removal A Boc-HoLeu-OH • DCHA (Stable Salt) B Acidic Wash (10% H3PO4 / EtOAc) A->B C Phase Separation B->C D Aqueous Phase (DCHA Salt Discarded) C->D pH 2-3 E Organic Phase (Boc-HoLeu-OH Free Acid) C->E F Evaporation & Drying E->F G SPPS Coupling F->G

Workflow for the quantitative removal of DCHA salt prior to SPPS coupling.

Solid-Phase Peptide Synthesis (Boc-Strategy)

While Fmoc-SPPS is highly popular, Boc-SPPS is frequently chosen for synthesizing complex, aggregation-prone peptides or thioesters for Native Chemical Ligation (NCL). The repetitive use of Trifluoroacetic Acid (TFA) in Boc-SPPS disrupts secondary structure formation better than piperidine.

Because HoLeu possesses a slightly bulkier side chain than standard leucine, coupling kinetics may be marginally slower. Highly efficient coupling reagents like HBTU/DIEA or DIC/Oxyma are recommended to drive the reaction to completion[4].

Boc_SPPS Deprotect 1. Deprotection (50% TFA/DCM) Neutralize 2. Neutralization (10% DIEA/DMF) Deprotect->Neutralize Couple 3. Coupling (Free Acid + HBTU) Neutralize->Couple Couple->Deprotect Next Cycle Cleave 4. Final Cleavage (Anhydrous HF) Couple->Cleave Sequence Complete

Standard Boc-SPPS cycle highlighting deprotection, neutralization, and coupling steps.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemical integrity before proceeding to the next step.

Protocol A: Quantitative Removal of DCHA (Desalting)
  • Suspension: Suspend 1.0 equivalent of Boc-HoLeu-OH·DCHA in 10 volumes of cold Ethyl Acetate (EtOAc) or tert-Butyl methyl ether (TBME)[3].

  • Acidification: Add 5 volumes of 10% aqueous H₃PO₄ (or 5% KHSO₄).

  • Extraction: Stir vigorously at room temperature until the crystalline suspension completely dissolves into two clear liquid phases. Mechanistic validation: The disappearance of solids confirms the complete protonation of DCHA and the partitioning of the lipophilic Boc-HoLeu-OH free acid into the organic phase.

  • Separation: Transfer to a separatory funnel. Separate and discard the lower aqueous phase (containing the DCHA salt).

  • Washing & Validation: Wash the organic phase twice with 2 volumes of distilled water to remove residual inorganic salts. Self-Validation Check: Measure the pH of the final aqueous wash; it must be ≥ 4.0 to ensure all excess acid has been removed[3].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and evaporate the solvent in vacuo to yield the free acid as a viscous oil or foam. Use immediately in SPPS to prevent degradation.

Protocol B: Coupling of Boc-HoLeu-OH in SPPS
  • Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 1 × 5 min, followed by 1 × 20 min to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3×) and DMF (3×).

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 × 5 min to neutralize the TFA salt, generating a nucleophilic free amine.

  • Activation: Dissolve the freshly liberated Boc-HoLeu-OH free acid (3.0 to 4.0 eq relative to resin loading) in a minimum volume of DMF. Add HBTU (2.9 eq) and DIEA (6.0 eq). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin and agitate for 45–60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser Ninhydrin test. A colorless/yellow bead indicates complete coupling; a blue bead indicates unreacted amines, necessitating a second coupling cycle.

Troubleshooting & Quality Control

  • Issue: Emulsion formation during DCHA extraction.

    • Causality: Insufficient solvent volume or the erroneous use of HCl, leading to insoluble salt precipitation.

    • Correction: Switch strictly to H₃PO₄ or KHSO₄. If an emulsion persists, add a small volume of brine (NaCl) only after the initial acidic wash to increase aqueous ionic strength and force phase separation[3].

  • Issue: Low coupling yield of HoLeu (Positive Kaiser Test).

    • Causality: Incomplete removal of DCHA during pre-activation, leading to competitive capping, or steric hindrance from the extended aliphatic chain.

    • Correction: Ensure the aqueous wash pH drops to 2-3 during the initial extraction phase. For steric issues, implement a double-coupling strategy using a highly reactive additive like OxymaPure/DIC.

  • Issue: Loss of stereochemical purity.

    • Causality: Base-catalyzed epimerization during coupling if exposed to strong bases for prolonged periods[2].

    • Correction: Minimize pre-activation time to strictly 2 minutes and avoid excessive equivalents of DIEA.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122173591, Boc-HomoLeu-OH DCHA." PubChem. Available at:[Link]

  • Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963. (Mechanistic principles of SPPS referenced via patent literature).

Sources

Protocol for using Boc-HoLeu-OH.DCHA in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Preparation and Coupling of Boc-HoLeu-OH.DCHA in Peptide Synthesis

Scientific Rationale & Mechanistic Context

Boc-L-Homoleucine dicyclohexylamine salt (Boc-HoLeu-OH.DCHA) is a highly specialized building block utilized in the synthesis of peptidomimetics. The incorporation of homoleucine—an unnatural amino acid featuring an extended aliphatic side chain—frequently enhances the proteolytic stability and alters the pharmacokinetic profile of therapeutic peptides.

The Role of the DCHA Salt: Highly lipophilic, non-crystalline amino acids like Boc-HoLeu-OH are prone to forming intractable, viscous oils. This physical state makes them exceptionally difficult to weigh accurately, purify, and store over long periods. The addition of dicyclohexylamine (DCHA) forms a stable, crystalline salt that ensures long-term shelf stability and high purity [1].

Causality of Experimental Choices: While the DCHA salt is excellent for storage, it presents a direct chemical conflict during peptide bond formation. DCHA is a sterically hindered secondary amine. If Boc-HoLeu-OH.DCHA is introduced directly into a standard carbodiimide or uronium-based coupling reaction without prior neutralization, the DCHA can act as a competing nucleophile. This leads to the formation of DCHA-capped activated esters, consuming the coupling reagent and significantly reducing the yield of the desired peptide bond. Consequently, standard industry practice dictates the quantitative removal of DCHA (free-basing) prior to activation [2].

Pre-Coupling Workflow: Free-Basing the DCHA Salt

The liberation of the free amino acid from its DCHA salt relies on a highly efficient liquid-liquid extraction [3]. A mild acid, such as 10% potassium bisulfate (KHSO4) or 10% phosphoric acid (H3PO4), is used to protonate the DCHA, driving it into the aqueous phase, while the lipophilic Boc-protected amino acid partitions completely into the organic phase.

G A Boc-HoLeu-OH.DCHA (Solid Salt) B Suspend in EtOAc (Organic Phase) A->B C Add 10% KHSO4 (aq) (Acidic Wash) B->C D Phase Separation C->D E Aqueous Phase (DCHA.HSO4 discard) D->E Bottom Layer F Organic Phase (Boc-HoLeu-OH free acid) D->F Top Layer G Dry over Na2SO4 & Evaporate F->G H Pure Boc-HoLeu-OH (Ready for Coupling) G->H

Workflow for the conversion of Boc-HoLeu-OH.DCHA to its free acid form.

Protocol 1: Conversion of Boc-HoLeu-OH.DCHA to Free Acid
  • Dissolution: Suspend 1.0 equivalent of Boc-HoLeu-OH.DCHA in 10 volumes of cold ethyl acetate (EtOAc) or dichloromethane (DCM). Expert Insight: Cold solvents (0–5°C) are highly recommended to suppress any trace acid-catalyzed cleavage of the acid-labile Boc protecting group during the subsequent steps.

  • Acidic Wash: Transfer the suspension to a separatory funnel. Add 3 to 5 volumes of ice-cold 10% aqueous KHSO4. Shake vigorously and vent. The suspension will clarify as the DCHA salt is broken.

  • Phase Separation: Allow the layers to separate. Check the aqueous layer to ensure the pH is between 2.0 and 3.0. Drain the aqueous layer (containing the water-soluble DCHA·HSO4) and discard.

  • Repeated Washing: Wash the organic layer two additional times with 10% KHSO4, followed by three washes with deionized water to remove residual acid. The final water wash must have a pH ≥ 4.0.

  • Drying & Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure (rotary evaporation) to yield Boc-HoLeu-OH as a viscous oil or foam.

  • Self-Validation (TLC): Before proceeding to peptide synthesis, run a Thin Layer Chromatography (TLC) plate (e.g., Hexane:EtOAc 1:1 with a trace of acetic acid). Stain with ninhydrin. The absence of a purple spot at the baseline confirms the complete removal of the DCHA amine.

Peptide Coupling Protocol

Once the free acid is isolated, it can be coupled using standard solid-phase peptide synthesis (SPPS) or solution-phase protocols. For aliphatic amino acids like Homoleucine, uronium salts like HATU provide rapid and near-quantitative coupling efficiency.

G N1 Boc-HoLeu-OH (Free Acid) N4 Activated Ester (OAt intermediate) N1->N4 Activation N2 Coupling Reagent (e.g., HATU) N2->N4 N3 Base (DIPEA) N3->N4 Deprotonation N6 Peptide Bond Formation (Boc-HoLeu-Peptide) N4->N6 Aminolysis N5 Resin-bound Amine (H2N-Peptide-Resin) N5->N6

Mechanistic pathway of Boc-HoLeu-OH activation and peptide bond formation.

Protocol 2: HATU-Mediated Coupling in SPPS
  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and thoroughly washed with N,N-Dimethylformamide (DMF).

  • Activation: Dissolve the freshly prepared Boc-HoLeu-OH free acid (3.0 to 5.0 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal volume of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the solution. Pre-activate for 1 to 2 minutes. Causality: Utilizing a slight sub-stoichiometry of HATU relative to the amino acid prevents the irreversible capping of the resin-bound amine by unreacted uronium species (guanidinylation).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 to 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Data Presentation & Quality Control

Table 1: Stoichiometric Matrix for Boc-HoLeu-OH Coupling

ComponentFunctionEquivalents (vs. Resin)Concentration / Notes
Peptidyl-ResinNucleophile1.0 eqSwelled in DMF
Boc-HoLeu-OHElectrophile (Free Acid)3.0 - 5.0 eqFreshly free-based
HATUActivating Agent2.85 - 4.75 eq0.95 eq relative to Amino Acid
DIPEABase6.0 - 10.0 eq2.0 eq relative to Amino Acid

Table 2: Troubleshooting & Quality Control Metrics

Observation / IssueMechanistic CauseCorrective Action
+181 Da mass adduct on LC-MS Incomplete DCHA removal; DCHA coupled to the peptide chain.Repeat extraction protocol; ensure aqueous pH is strictly 2-3 during the KHSO4 wash.
Positive Kaiser Test post-coupling Steric hindrance or moisture in DMF degrading the active ester.Perform a double coupling using DIC/Oxyma instead of HATU to bypass uronium-related side reactions.
Low yield of free acid post-extraction Product partitioned into the aqueous phase due to high pH.Ensure sufficient KHSO4 is used; back-extract the aqueous layer with fresh EtOAc.

References

Sources

Technical Guide: Handling and Deprotection of Boc-HoLeu-OH.DCHA

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Protocol Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers

Introduction & Strategic Overview

Boc-HoLeu-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-tert-butyloxycarbonyl-homoleucine. Homoleucine (HoLeu), specifically L-


-homoleucine or L-homoleucine, is a non-proteinogenic amino acid used to impart protease resistance and unique conformational properties to peptide therapeutics.[]
Why the DCHA Salt?

The free acid form of Boc-HoLeu-OH is often an oil or an amorphous low-melting solid that is difficult to purify and weigh accurately. Manufacturers convert it into the DCHA salt to produce a stable, crystalline, and non-hygroscopic solid.

The "Deprotection" Dichotomy

In the context of this reagent, "deprotection" refers to two distinct laboratory operations. You must determine which procedure matches your experimental goal:

  • Protocol A: Liberation of the Free Acid (Desalting):

    • Goal: Remove the DCHA molecule to restore the reactive carboxylic acid (Boc-HoLeu-OH) for use in peptide coupling reactions.

    • When to use:Before adding the amino acid to a synthesis reaction.[2] DCHA is a secondary amine that will compete with your target amine during coupling, leading to side products.

  • Protocol B: Removal of the Boc Group (Acidolysis):

    • Goal: Remove the tert-butyloxycarbonyl group to expose the N-terminal amine (H-HoLeu-OH).

    • When to use: Typically performed after the amino acid has been incorporated into a peptide chain or if the free amino acid is required for specific derivatization.

Protocol A: Liberation of Free Acid (DCHA Removal)

Objective: Isolate pure Boc-HoLeu-OH (Free Acid) from Boc-HoLeu-OH.DCHA. Mechanism: Acid-base extraction. The DCHA is protonated by a weak acid to form a water-soluble salt (DCHA


H

), while the Boc-amino acid remains in the organic phase.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: Boc-HoLeu-OH.DCHA

  • Solvent: Ethyl Acetate (EtOAc) – HPLC Grade

  • Wash Solution: 0.5 M or 10% Potassium Bisulfate (KHSO

    
    ) or 10% Phosphoric Acid (H
    
    
    
    PO
    
    
    ).
    • Note: Avoid strong acids like HCl if possible, as prolonged exposure can prematurely cleave the Boc group. KHSO

      
       is the industry standard for safety and efficacy.
      
  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ) or Sodium Sulfate (Na
    
    
    
    SO
    
    
    ).[3][4]
Step-by-Step Procedure
  • Suspension: Weigh the required amount of Boc-HoLeu-OH.DCHA and suspend it in Ethyl Acetate (approx. 10–15 mL per gram of salt).

    • Observation: The salt may not dissolve completely until the acid wash begins.

  • Acid Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of 10% KHSO

    
      solution.
    
  • Agitation: Shake vigorously for 1–2 minutes. Vent frequently.

    • Chemistry: The DCHA is protonated and migrates to the aqueous layer. The Boc-HoLeu-OH free acid dissolves in the EtOAc.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing DCHA salt) and discard.

  • Repeat Wash: Repeat steps 2–4 two more times to ensure complete removal of DCHA.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO

    
     and stir/swirl for 10 minutes.
    
  • Isolation: Filter off the drying agent.[5] Evaporate the solvent using a rotary evaporator at

    
     40°C.
    
  • Result: The product will likely appear as a colorless viscous oil or a white foam. This is the reactive Boc-HoLeu-OH Free Acid .

Workflow Visualization

DesaltingWorkflow Start Start: Boc-HoLeu-OH.DCHA (Solid Salt) Suspend Suspend in Ethyl Acetate Start->Suspend Wash1 Wash with 10% KHSO4 (x3) (Protonates DCHA) Suspend->Wash1 PhaseSep Phase Separation Wash1->PhaseSep Aqueous Aqueous Layer (Contains DCHA-H+) PhaseSep->Aqueous Discard Organic Organic Layer (Contains Boc-HoLeu-OH) PhaseSep->Organic Keep Brine Wash with Brine Dry over MgSO4 Organic->Brine Evap Rotary Evaporation Brine->Evap Product End: Boc-HoLeu-OH (Free Acid Oil/Foam) Evap->Product

Figure 1: Workflow for the conversion of Boc-HoLeu-OH.DCHA salt to the reactive free acid.

Protocol B: N-Terminal Boc Deprotection

Objective: Remove the Boc group to yield the free amine (H-HoLeu-OH or H-HoLeu-Peptide). Mechanism: Acid-catalyzed elimination (Acidolysis).[6]

Reagents
  • Deprotection Cocktail: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (

    
    ).[7][8]
    
  • Scavengers (Optional): If the peptide contains sensitive residues (Trp, Met, Cys), add 2.5% Triisopropylsilane (TIS) and 2.5% Water. For pure Homoleucine, scavengers are generally not required.

  • Precipitation Solvent: Cold Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure (Solution Phase)
  • Dissolution: Dissolve the Free Acid (prepared in Protocol A) in a minimal amount of DCM.

    • Critical: Do not use the DCHA salt directly if possible; the DCHA will form a salt with TFA, complicating purification.

  • Reaction: Add an equal volume of TFA. Stir at room temperature for 30–60 minutes.

    • Monitoring: Check completion by TLC (disappearance of starting material) or HPLC.[3]

  • Evaporation: Remove the TFA/DCM mixture under reduced pressure (rotary evaporator).

    • Tip: Co-evaporate with Toluene or DCM 2–3 times to remove residual TFA traces.

  • Precipitation: Add ice-cold Diethyl Ether to the oily residue. Triturate (scratch the flask) to induce precipitation of the H-HoLeu-OH

    
    TFA salt.
    
  • Collection: Filter the solid or centrifuge to collect the deprotected amino acid salt.

Quality Control & Troubleshooting

Analytical Checkpoints
ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column)> 98% (Free Acid)
Identity 1H-NMR (DMSO-d6)Confirm loss of DCHA signals (multiplets at 1.0–2.0 ppm) for Protocol A.
TLC Silica Gel (DCM/MeOH 9:1)Single spot. Free acid usually has a lower R

than the DCHA salt.
Troubleshooting Guide

Issue 1: Emulsion formation during KHSO


 wash. 
  • Cause: Vigorous shaking with viscous oils.

  • Solution: Add a small amount of brine to increase ionic strength or filter the mixture through a pad of Celite.

Issue 2: Product remains an oil after drying (Protocol A).

  • Context: Homoleucine free acid is naturally low-melting.

  • Solution: This is normal.[9] Use the oil directly for coupling. If a solid is required for long-term storage, store the DCHA salt and convert only what is needed.

Issue 3: Incomplete Coupling after Desalting.

  • Cause: Residual DCHA traces.

  • Solution: Ensure the pH of the aqueous layer during extraction is < 3.[4][5] If unsure, perform an extra KHSO

    
     wash. DCHA is a base; if it remains, it will neutralize the activator in the coupling step.
    

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note. Link

  • BenchChem. (2025).[2] Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA. Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Link

  • Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids. Standard Coupling Procedures. Link

  • Chem-Impex. (n.d.). Boc-L-beta-homoleucine Product Information. Link

Sources

Advanced Applications of Boc-Homoleucine in Peptidomimetic Drug Design and Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the limitations of canonical amino acids when developing therapeutics that require high proteolytic stability and deep-pocket target selectivity. Boc-Homoleucine (Boc-L-homoleucine, CAS: 208522-10-5)[1] has emerged as a critical non-canonical building block to overcome these barriers.

By homologating standard leucine—adding a single methylene group to extend the aliphatic side chain—we fundamentally alter the physicochemical properties of the resulting peptidomimetic. This application note explores the mechanistic rationale behind utilizing Boc-Homoleucine, details its impact on drug design, and provides a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Causality of Homoleucine Substitution

The decision to replace a canonical aliphatic residue with homoleucine is driven by three primary biophysical mechanisms:

A. Deep-Pocket Probing and Target Selectivity

Proteases such as caspases, cathepsins, and metalloproteinases possess extended substrate-binding clefts (specifically the S2, S3, and S4 pockets)[2]. The extended aliphatic chain of homoleucine allows the residue to project deeper into these hydrophobic sub-sites than leucine or valine. In the development of Caspase-3 selective inhibitors (e.g., Ac-ATS010-KE), placing homoleucine at the P3 position establishes critical van der Waals interactions with specific residues (like Ser209 in Casp-3), driving profound selectivity over the highly homologous Caspase-7[3].

B. Proteolytic Stability via Steric Shielding

Endogenous esterases and plasma proteases recognize specific backbone geometries to achieve the transition state required for amide bond hydrolysis. The extended side chain of homoleucine introduces subtle steric bulk that distorts local Ramachandran dihedral angles[4]. This conformational shift prevents the protease from effectively attacking the adjacent peptide bonds, exponentially increasing the half-life of the peptidomimetic in vivo[5].

C. Hydrophobic Tuning in Antimicrobial Peptides (AMPs)

In the rational design of


-peptide mimics (such as Aurein 1.2 analogs), homoleucine is utilized to fine-tune the overall hydrophobicity of the amphipathic helix. This precise tuning enhances broad-spectrum antimicrobial activity while preventing the excessive hydrophobicity that typically leads to mammalian cell toxicity and hemolysis[6][7].

Quantitative Impact of Homoleucine Substitution

The following table summarizes the empirical data demonstrating how homoleucine modifications alter the kinetic and stability profiles of various peptidomimetics.

Table 1: Impact of Homoleucine Incorporation on Peptidomimetic Properties

Target / ApplicationBase ScaffoldModificationEffect on Affinity / KineticsEffect on StabilityReference
Caspase-3 Ac-DW3-KEP3 substitution with

-Homoleucine
Modulates binding kinetics; highly selective over Caspase-7Prevents off-target cleavage by intracellular esterases[3]
Cathepsins (L, S, K) Azapeptide NitrilesIncorporation of Homoleucine / Aza-analogsSub-nanomolar

(e.g., 0.074 nM for Cathepsin L)
Significantly increased proteolytic resistance[5]
Factor XIIa Bicyclic Peptide (FXII618)Aliphatic L-amino acid (Homoleucine) at X12Induces ideal 3D conformation for FXIIa inhibitionEnhanced resistance to plasma proteases[4]
Bacterial Membranes Aurein 1.2 analogs

-peptide mimics with Homoleucine
Improved broad-spectrum MIC against pathogensReduced mammalian cell toxicity[7]

Visualizing the Mechanism of Action

To conceptualize how homoleucine drives both selectivity and stability at the molecular level, refer to the mechanistic pathway below.

Protease_Inhibition Substrate Homoleucine Peptidomimetic S3_Pocket Protease S3/S4 Pocket (Deep Hydrophobic Core) Substrate->S3_Pocket Deep Binding Steric Steric Shielding (Extended Aliphatic Chain) Substrate->Steric Structural Effect Selectivity Target Selectivity (e.g., Caspase-3) S3_Pocket->Selectivity Drives Stability Proteolytic Stability (Esterase Resistance) Steric->Stability Confers

Mechanistic pathway of Homoleucine-driven protease inhibition and stability.

Protocol: Self-Validating Boc-SPPS Workflow for Homoleucine Peptidomimetics

Synthesizing sequences with extended aliphatic non-canonical amino acids requires rigorous attention to solvation and coupling kinetics. Hydrophobic aggregation on the resin is a primary cause of sequence truncation. This protocol utilizes standard Boc-chemistry, which is highly effective for synthesizing complex, sterically hindered peptidomimetics.

Materials Required
  • Amino Acid : Boc-L-Homoleucine (

    
     98% purity).
    
  • Resin : PAM (phenylacetamidomethyl) or MBHA resin (0.3 - 0.8 mmol/g loading).

  • Coupling Reagents : HATU, N,N-Diisopropylethylamine (DIEA).

  • Solvents : Peptide-grade DMF, DCM, 100% Trifluoroacetic acid (TFA).

  • Cleavage Reagents : Anhydrous Hydrogen Fluoride (HF), p-cresol (scavenger).

Step-by-Step Methodology

Step 1: Resin Swelling Swell 1.0 g of PAM resin in DCM for 30 minutes. Causality: Proper swelling expands the polystyrene polymer matrix, ensuring that the reactive sites are fully accessible to the bulky Boc-Homoleucine complex.

Step 2: Boc Deprotection Treat the resin with 100% TFA for 2 × 5 minutes. Wash thoroughly with DCM, followed by DMF. Validation: The removal of the Boc group exposes the primary amine required for the next coupling step.

Step 3: Neutralization Treat the resin with 10% DIEA in DMF for 2 × 2 minutes. Wash with DMF. Causality: TFA leaves the N-terminus protonated (


). DIEA neutralizes the salt, generating the free nucleophilic amine (

) necessary for amide bond formation.

Step 4: Pre-activation and Coupling Dissolve 4.0 equivalents of Boc-Homoleucine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIEA. Stir for 2 minutes to form the highly active OAt ester, then add the mixture to the resin. Agitate for 60 minutes. Causality: HATU is chosen over standard carbodiimides (like DIC) because the extended hydrophobic side chain of homoleucine can reduce coupling reaction rates; HATU drives the reaction thermodynamically, overcoming steric hindrance.

Step 5: Quality Control (Self-Validation) Perform a Kaiser (Ninhydrin) test on a few resin beads.

  • Clear/Yellow Bead : Indicates >99% coupling efficiency. Proceed to the next cycle.

  • Blue Bead : Indicates incomplete coupling (free amines remain). Corrective Action: Perform a double coupling using a different solvent system (e.g., adding 0.1 M LiCl to the DMF) to disrupt hydrophobic

    
    -sheet aggregation on the resin.
    

Step 6: Global Cleavage Transfer the dried resin to a Teflon HF cleavage apparatus. Add p-cresol (scavenger) and anhydrous HF. Stir at 0°C for 60 minutes. Causality: HF efficiently cleaves the peptide from the PAM resin and removes any robust side-chain protecting groups without degrading the homoleucine backbone.

Step 7: Precipitation and LC-MS Verification Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet. Validate the final mass via LC-MS to ensure the +14 Da mass shift (compared to a standard leucine residue) is present, confirming successful homoleucine incorporation.

Visualizing the SPPS Workflow

SPPS_Workflow Start Resin Swelling (PAM/MBHA in DCM) Deprotect Boc Deprotection (100% TFA) Start->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Couple Couple Boc-Homoleucine (HATU/DIEA) Neutralize->Couple Couple->Deprotect Next Cycle Cleave Global Cleavage (Anhydrous HF) Couple->Cleave Sequence Complete

Workflow for Boc-Solid Phase Peptide Synthesis incorporating Boc-Homoleucine.

References

  • Aalborg Universitet. "RATIONEL DESIGN OF ALPHA-HELICAL ANTIMICROBIAL PEPTIDES AND PEPTIDOMIMETICS". aau.dk. URL:[Link]

  • "Establishing Quantifiable Guidelines for Antimicrobial

    
    -Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity". ACS Infectious Diseases. URL:[Link]
    
  • "A selective and rapid cell-permeable inhibitor of human caspase-3". bioRxiv / NIH. URL:[Link]

  • "Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides". MDPI. URL:[Link]

  • "NOVEL INHIBITORS OF THE ENZYME ACTIVATED FACTOR XII (FXIIA)". US Patents.
  • "Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases". NIH. URL:[Link]

Sources

Introduction: Navigating the Coupling of a Sterically Demanding Amino Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with Boc-L-Homoleucine-DCHA

Boc-L-Homoleucine (Boc-HoLeu-OH) is a valuable non-proteinogenic amino acid incorporated into peptide structures to modulate their conformational properties and metabolic stability. Its isobutyl side chain, one methylene unit longer than that of leucine, introduces unique steric considerations into peptide synthesis. It is commonly supplied as a dicyclohexylamine (DCHA) salt (Boc-HoLeu-OH.DCHA) to improve its stability and handling as a crystalline solid[1][2].

This guide provides an in-depth exploration of the critical steps and considerations for the efficient coupling of Boc-HoLeu-OH, designed for researchers, chemists, and drug development professionals. We will delve into the essential prerequisite of liberating the free acid from its DCHA salt, explore the mechanisms of prevalent coupling reagent classes, and provide detailed, field-proven protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

Part 1: The Indispensable First Step—Liberation of the Free Carboxylic Acid

The most frequent point of failure in coupling reactions involving amino acid salts is the incomplete removal of the counter-ion[3]. The dicyclohexylammonium cation must be quantitatively removed to liberate the free carboxylic acid. Failure to do so will prevent the carboxyl group from being activated by the coupling reagent, leading to failed or low-yield reactions[3].

Protocol 1: Conversion of Boc-HoLeu-OH.DCHA to its Free Acid

This protocol outlines the standard "salt-breaking" procedure using a mild acid wash to extract the dicyclohexylamine into an aqueous phase.

Materials:

  • Boc-HoLeu-OH.DCHA

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the Boc-HoLeu-OH.DCHA salt in a suitable organic solvent such as ethyl acetate or DCM (approx. 10-20 mL per gram).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Wash the organic solution three times with an equal volume of ice-cold 1 M KHSO₄ solution. This step protonates the dicyclohexylamine, rendering it water-soluble for extraction into the aqueous phase[1][3].

  • Brine Wash: Wash the organic layer once with brine to remove residual aqueous acid.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting free acid, Boc-HoLeu-OH, is typically a viscous oil or a white solid and should be used promptly or stored under inert gas.

G cluster_0 Organic Phase (EtOAc/DCM) cluster_1 Aqueous Phase A Boc-HoLeu-OH.DCHA (Dissolved) B Boc-HoLeu-OH (Free Acid) A->B Wash x3 with ice-cold 1M KHSO4 C Anhydrous Boc-HoLeu-OH B->C Dry over MgSO4/Na2SO4 E DCHA.HSO4 Salt (Extracted) B->E DCHA removed D Pure Boc-HoLeu-OH (Final Product) C->D Filter & Evaporate

Caption: Workflow for liberating the free acid from its DCHA salt.

Part 2: Peptide Coupling Reagents and Mechanistic Considerations

Peptide bond formation is a condensation reaction that requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine group of the incoming amino acid[4][5]. The choice of coupling reagent is a critical determinant of reaction efficiency, speed, and the suppression of side reactions, most notably racemization[4][6].

A. Carbodiimide-Based Reagents (DCC, DIC, EDC)

Carbodiimides are classic activating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[7][8][9]. However, this intermediate is prone to rearranging into an unreactive N-acylurea or promoting racemization via oxazolone formation[5][7].

Causality Behind Additives: To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma) are almost always included. These additives rapidly trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester (OBt or Oxyma ester), which then reacts with the amine component[7][10][11].

  • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective, but its dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, making it suitable for solution-phase synthesis where it can be filtered off, but problematic in SPPS[8][11].

  • DIC (N,N'-Diisopropylcarbodiimide): A common choice for SPPS because its diisopropylurea byproduct is more soluble in standard solvents like DMF and DCM, allowing it to be washed away[10][11].

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it and its urea byproduct easily removable through aqueous extraction during workup in solution-phase synthesis[7][9].

Protocol 2: Solution-Phase Coupling of Boc-HoLeu-OH using DCC/HOBt

Materials:

  • Boc-HoLeu-OH (free acid from Protocol 1)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM or DMF

Methodology:

  • Amine Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool to 0 °C and add NMM (1.0 eq.) to neutralize the salt.

  • Activation: In a separate flask, dissolve Boc-HoLeu-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in DCM to the Boc-HoLeu-OH/HOBt mixture. Stir at 0 °C for 30 minutes. A white precipitate of DCU will form.

  • Coupling: Add the neutralized amine solution from step 1 to the activation mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography.

B. Uronium/Aminium Salt-Based Reagents (HBTU, HATU)

Reagents like HBTU and HATU have become the gold standard in modern peptide synthesis due to their high efficiency, rapid reaction kinetics, and excellent suppression of racemization[12][13]. Structurally, they are aminium salts, not uronium salts as initially thought[13].

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the N-protected amino acid is deprotonated. The resulting carboxylate attacks the aminium salt, leading to the formation of an HOBt- or HOAt-active ester, which then efficiently acylates the amine component[13][14][15].

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A robust and widely used reagent that forms an HOBt active ester[6][13].

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Generally more reactive than HBTU because it incorporates the more acidic 1-hydroxy-7-azabenzotriazole (HOAt) moiety[10][12][16]. The resulting OAt-active ester is more reactive than the OBt ester, making HATU particularly effective for sterically hindered couplings, such as those involving Boc-HoLeu-OH[16][17].

G cluster_coupling Coupling Step Details Resin Resin-Bound Peptide (Free N-terminus) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling Reaction Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle AA Boc-HoLeu-OH Activation Pre-activation (5-10 min) AA->Activation Reagent HATU / DIPEA Reagent->Activation Add Add to Resin

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Solid-Phase Coupling of Boc-HoLeu-OH using HATU/DIPEA

This protocol describes a single coupling cycle on a resin support (assuming Fmoc/tBu strategy for the growing chain, where a specific Boc-amino acid is being introduced).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-HoLeu-OH (free acid from Protocol 1)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vial, dissolve Boc-HoLeu-OH (2-4 eq. relative to resin loading) and HATU (1.9-3.8 eq.) in DMF. Add DIPEA (4-8 eq.) to the solution.

  • Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature. For a sterically hindered amino acid like HoLeu, a longer coupling time may be necessary[18].

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (beads remain yellow) indicates the absence of free primary amines and thus a complete reaction[12][17]. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Summary of Recommended Reaction Conditions

The following table provides a comparative summary of typical conditions for the coupling of Boc-HoLeu-OH.

ParameterSolution-Phase (DCC/HOBt)Solid-Phase (DIC/HOBt)Solid-Phase (HATU/DIPEA)
Boc-HoLeu-OH (eq.) 1.02.0 - 5.02.0 - 5.0
Coupling Reagent (eq.) 1.1 (DCC)2.0 - 5.5 (DIC)1.9 - 4.5 (HATU)
Additive (eq.) 1.1 (HOBt)2.0 - 5.5 (HOBt)N/A (inherent in HATU)
Base (eq.) 1.0 (NMM)N/A4.0 - 10.0 (DIPEA)
Solvent DCM, DMFDMF, NMP, DCMDMF, NMP
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 4 hours30 minutes - 4 hours

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]

  • HBTU. (n.d.). Wikipedia. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Technical Support Information Bulletin 2105 - HATU. (n.d.). Aapptec. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from [Link]

  • Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved from [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage. Retrieved from [Link]

  • Supporting information. (n.d.). Rsc.org. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

Sources

Application Note: Incorporation of Boc-HoLeu-OH·DCHA into Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2]

L-Homoleucine (HoLeu) is a non-proteinogenic amino acid characterized by the addition of a methylene group (-CH₂-) to the side chain of leucine. In medicinal chemistry, it is frequently employed to increase the lipophilicity of a peptide sequence, enhance proteolytic stability, or probe the steric requirements of a receptor binding pocket.

Boc-HoLeu-OH·DCHA is the tert-butyloxycarbonyl (Boc) protected form of this amino acid, supplied as a dicyclohexylamine (DCHA) salt .[1]

The "DCHA" Challenge

The DCHA salt form is preferred by manufacturers because it stabilizes the free carboxylic acid, which can otherwise be an unstable oil or hygroscopic foam. However, DCHA must be removed prior to peptide synthesis.

  • Interference: DCHA is a secondary amine that can compete with the amino group of the growing peptide chain during coupling.

  • Basicity: It can neutralize acid catalysts (if using carbodiimide chemistry) or interfere with base-mediated activation (HBTU/HATU).

  • Solubility: DCHA salts often exhibit poor solubility in standard coupling solvents like DMF or DCM.

This guide provides a validated workflow for converting the salt to the free acid and incorporating it into Solid Phase Peptide Synthesis (SPPS).

Pre-Synthesis Protocol: DCHA Salt Removal (Desalting)

Objective: Convert Boc-HoLeu-OH·DCHA into the reactive Boc-HoLeu-OH free acid. Criticality: High. Failure to perform this step will result in failed coupling or low yields.

Reagents Required[3][4][5][6][7][8][9][10][11][12][13]
  • Ethyl Acetate (EtOAc)[1][2]

  • 10% Aqueous Citric Acid (or 5% KHSO₄)

  • Saturated NaCl (Brine)[2]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Suspension: Suspend the Boc-HoLeu-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 10% Citric Acid (or KHSO₄). Shake vigorously until the solid fully dissolves and two clear layers form.

    • Mechanism:[3][4][5] The acid protonates the DCHA amine, making it water-soluble.[2] The Boc-HoLeu-OH remains protonated (uncharged) and stays in the organic layer.

  • Separation: Drain the lower aqueous layer (contains DCHA). Retain the upper organic layer.

  • Wash: Wash the organic layer 2 more times with the acid solution to ensure complete removal of DCHA.

  • Neutralization/Drying: Wash the organic layer once with Brine (removes residual water/acid).

  • Isolation: Collect the organic layer in an Erlenmeyer flask. Add anhydrous MgSO₄ and let sit for 10-15 minutes.

  • Evaporation: Filter off the drying agent. Evaporate the EtOAc under reduced pressure (Rotavap) to yield Boc-HoLeu-OH as a viscous oil or white foam.

Workflow Visualization

DCHA_Removal start Start: Boc-HoLeu-OH·DCHA dissolve Suspend in EtOAc Add 10% KHSO4 start->dissolve separate Separatory Funnel: Phase Separation dissolve->separate aq_waste Aqueous Layer (Contains DCHA) separate->aq_waste Discard org_layer Organic Layer (Boc-HoLeu-OH) separate->org_layer Keep wash Wash x2 (Acid) Wash x1 (Brine) org_layer->wash dry Dry (MgSO4) & Evaporate wash->dry final Final Product: Boc-HoLeu-OH (Free Acid) dry->final

Caption: Critical workflow for converting the stable DCHA salt into the reactive free acid form required for synthesis.

Synthesis Strategy: Boc-Chemistry SPPS

Since the starting material is Boc -protected, the most direct incorporation method is Boc-SPPS .

Note on Steric Hindrance: Homoleucine is bulkier than Leucine. While standard DIC/HOBt coupling can work, HATU activation is recommended to ensure complete coupling and prevent deletion sequences.

Protocol: Manual Boc-SPPS Cycle

Scale: 0.1 mmol | Resin: MBHA (for amides) or PAM (for acids)

StepReagentDurationMechanism
1. Deprotection 50% TFA in DCM1 min (flow) + 20 min (shake)Removes N-terminal Boc group.
2. Wash DCM3 x 1 minRemoves excess TFA.
3. Neutralization 10% DIEA in DCM2 x 2 minNeutralizes the TFA salt on the resin amine.
4. Wash DCM / DMF3 x 1 minPrepares resin for coupling.
5. Activation Boc-HoLeu-OH (Free Acid) (3 eq)+ HATU (2.9 eq)+ DIEA (6 eq) in DMFPre-activate 1 minGenerates the active ester.
6. Coupling Add activated solution to resin45 - 60 minForms the peptide bond.
7. Monitoring Kaiser Test (Ninhydrin)~5 minBlue = Incomplete; Yellow = Complete.

Expert Tip: If the Kaiser test is slightly positive after 60 minutes, do not extend time. Drain and perform a second coupling (Re-couple) using fresh reagents for 30 minutes.

Workflow Visualization

Boc_SPPS_Cycle resin Resin-Peptide-NH-Boc deprotect 1. TFA Deprotection (Remove Boc) resin->deprotect neutralize 2. DIEA Neutralization (Free Amine) deprotect->neutralize couple 3. Coupling (Boc-HoLeu-OH + HATU) neutralize->couple check 4. Kaiser Test couple->check check->couple Fail (Blue) -> Recouple next Next Cycle check->next Pass (Yellow)

Caption: Standard Boc-SPPS cycle adapted for sterically demanding amino acids like Homoleucine.

Alternative Strategies

Scenario A: Using in Fmoc-SPPS (N-Terminal Capping)

If your lab primarily uses Fmoc chemistry, you can use Boc-HoLeu-OH only if it is the final amino acid (N-terminus) .

  • Synthesize the rest of the peptide using standard Fmoc protocols.

  • Remove the final Fmoc group.

  • Couple Boc-HoLeu-OH (desalted) using HBTU/DIEA.

  • Cleavage: When you cleave the peptide from the resin using TFA (95%), the N-terminal Boc group will be removed simultaneously, leaving the free amine HoLeu at the N-terminus.

Scenario B: Solution Phase Synthesis

For short peptides or fragment condensation:

  • Dissolve Amino Component (H-AA-OR) and Boc-HoLeu-OH (Free Acid) in DCM.

  • Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).

  • Adjust pH to 8 with NMM or DIEA.

  • Stir overnight. Note: Solution phase is more sensitive to DCHA interference than SPPS; ensure rigorous desalting.

Troubleshooting & QC

Common Issues
  • Precipitation during Desalting: If the free acid oil solidifies or gums up during the acid wash, add a small amount of DCM to the EtOAc layer to improve solubility.

  • Incomplete Coupling: Due to the extra methylene group, HoLeu has slightly higher steric bulk.

    • Solution: Use HATU or PyBOP instead of HBTU/DIC. Use DMF as the solvent (better swelling) rather than DCM.

Analytical Validation

After cleavage and ether precipitation, analyze the crude peptide via RP-HPLC (C18 column) and ESI-MS .

  • Mass Shift: Verify the mass. HoLeu (MW: 145.2 g/mol residue mass) is +14 Da compared to Leucine (MW: 131.2 g/mol ).

  • Racemization Check: If using high temperature (>50°C) during coupling, check for diastereomers. HoLeu is prone to racemization if over-activated. Keep coupling at Room Temperature (RT).

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[6][7][8][2] Bachem Technical Notes. Link

  • BenchChem. (2025).[4][1][2] Synthesis and Purification of Boc-Ser-OH.DCHA: A Technical Guide. (General DCHA removal protocols). Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][9][2][10] Merck KGaA. Link

  • Peptide.com. (n.d.). Converting Boc-Amino Acid DCHA Salts to Free Acids. AAPPTec Technical Support. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU recommendation).

Sources

Application Notes and Protocols for the Utilization of Boc-L-Homoleucine (Boc-HoLeu-OH.DCHA) in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of therapeutic peptide development and biochemical research, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating pharmacological properties such as potency, stability, and receptor selectivity. L-Homoleucine (HoLeu), an isomer of leucine, offers a unique side-chain extension that can probe deeper into hydrophobic pockets of target proteins. This guide provides an in-depth technical overview and detailed protocols for the effective use of N-α-(tert-butyloxycarbonyl)-L-Homoleucine dicyclohexylammonium salt (Boc-HoLeu-OH.DCHA) in solution-phase peptide synthesis (SPPS).

The use of the tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of classical peptide synthesis.[][2] The Boc strategy is particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation under the conditions used in Fmoc-based protocols.[][3][4] Solution-phase synthesis, while often perceived as more labor-intensive than solid-phase methods, remains indispensable for large-scale production, the synthesis of short peptide fragments for convergent strategies, and instances where intermediate purification and characterization are paramount.[][5][6]

The dicyclohexylammonium (DCHA) salt form of Boc-HoLeu-OH enhances the compound's crystallinity, improving its shelf-life, handling characteristics, and weighing accuracy.[7][8] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the transition from the stable salt to the reactive free acid and its subsequent activation and coupling in a solution-phase context.

Physicochemical Properties and Handling

Understanding the fundamental properties of Boc-HoLeu-OH.DCHA is crucial for its proper storage and application. The DCHA salt is a stable, crystalline solid, which must be converted to its free acid form prior to activation and coupling.

PropertyValueSource(s)
Chemical Name N-α-(tert-butyloxycarbonyl)-L-Homoleucine dicyclohexylammonium saltN/A
Molecular Formula C₁₂H₂₃NO₄ · C₁₂H₂₃N[9]
Molecular Weight 412.61 g/mol [9]
Appearance White to off-white crystalline powder[8][9]
Storage Conditions Store at 2-8°C, desiccated. Stable under recommended storage conditions.[8][9]
Materials to Avoid Strong oxidizing agents, Strong acids.[8]

The Boc Strategy in Solution-Phase Synthesis: A Mechanistic Workflow

The Boc-based solution-phase synthesis is a cyclical process involving the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next Boc-protected amino acid. This cycle is repeated until the desired sequence is assembled.

The overall workflow when starting with a DCHA salt is illustrated below. The initial salt-to-free-acid conversion is a critical preparatory step that occurs once for the building block before it enters the synthesis cycle.

Boc_SPPS_Workflow cluster_prep Building Block Preparation cluster_cycle Peptide Elongation Cycle DCHA_Salt Boc-HoLeu-OH.DCHA (Stable Salt) Free_Acid Boc-HoLeu-OH (Free Acid) DCHA_Salt->Free_Acid Acid/Base Extraction Activation Carboxyl Activation (e.g., DCC/HOBt) Free_Acid->Activation Coupling Peptide Bond Formation Activation->Coupling Peptide_N1 Boc-Peptide(n+1)-OR Coupling->Peptide_N1 Deprotection Nα-Boc Deprotection (TFA/DCM) Peptide_N H₂N-Peptide(n)-OR Deprotection->Peptide_N Next Cycle Peptide_N->Coupling Peptide_N1->Deprotection Chemical_Transformations cluster_start Starting Materials cluster_reaction Activation & Coupling BocAA_DCHA Boc-HoLeu-OH.DCHA BocAA_Free Boc-HoLeu-OH BocAA_DCHA->BocAA_Free H⁺/Extraction Peptide_Amine H₂N-Peptide-OR Coupled_Product Boc-HoLeu-NH-Peptide-OR (Coupled Product) Peptide_Amine->Coupled_Product Active_Ester Boc-HoLeu-OBt (Active Ester) BocAA_Free->Active_Ester + DCC/HOBt Active_Ester->Coupled_Product + H₂N-Peptide-OR

Sources

Application Note: Strategic Deprotection of Boc-Homoleucine (Hle)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Homoleucine (Hle), or 2-amino-5-methylhexanoic acid, is a non-proteinogenic amino acid frequently employed in peptidomimetics to enhance lipophilicity and proteolytic stability. Structurally, it extends the leucine side chain by one methylene group (


), increasing the steric bulk and hydrophobic interaction potential within a binding pocket.

This guide details the removal of the tert-butyloxycarbonyl (Boc) protecting group from Homoleucine. While standard Boc acidolysis applies, the specific physicochemical properties of Hle—namely its increased hydrophobicity compared to Leucine—dictate specific handling during workup to avoid the formation of intractable oils.

Two distinct protocols are provided:

  • Solution Phase (Batch): Optimized for isolating Hle as a crystalline hydrochloride salt (Hle·HCl).

  • Solid Phase (SPPS): Optimized for N-terminal deprotection during iterative peptide synthesis.

Chemical Basis & Mechanism

The cleavage of the Boc group is an acid-catalyzed elimination (E1 mechanism). The reaction is driven by the protonation of the carbamate carbonyl, followed by the collapse of the intermediate to generate the free amine salt, carbon dioxide, and a tert-butyl cation.[1]

Reaction Kinetics & Scavenging

For aliphatic amino acids like Homoleucine, the tert-butyl cation typically eliminates to form isobutylene (gas). However, in the presence of nucleophilic side chains (e.g., Trp, Met, Cys), this cation can cause alkylation. While Hle itself is robust, if it is part of a complex peptide, scavengers (e.g., triisopropylsilane) are mandatory.

Visualized Mechanism (DOT)

BocMechanism cluster_0 Reactants cluster_1 Intermediates cluster_2 Products BocHle Boc-Homoleucine (Carbamate) Protonated Protonated Intermediate BocHle->Protonated Protonation Acid Acid Source (H+ from TFA or HCl) Acid->Protonated Carbamic Carbamic Acid (Unstable) Protonated->Carbamic Cleavage Cation t-Butyl Cation (C4H9+) Protonated->Cation Salt Hle Amine Salt (R-NH3+ X-) Carbamic->Salt Decarboxylation Gas Isobutylene (g) + CO2 (g) Carbamic->Gas Cation->Gas Elimination

Figure 1: Acid-catalyzed cleavage mechanism of Boc-Homoleucine.[2] Note the generation of volatile byproducts (Isobutylene/CO2) which drives the reaction equilibrium forward.

Experimental Decision Matrix

Before selecting a protocol, determine the downstream application.

ParameterProtocol A: HCl/DioxaneProtocol B: TFA/DCM
Primary Application Solution Phase (Isolating Monomer)Solid Phase (SPPS Cycle)
Reagent 4M HCl in 1,4-Dioxane50% TFA in Dichloromethane
Product Form Hydrochloride Salt (Crystalline solid)Trifluoroacetate Salt (Hygroscopic/Oily)
Volatility High (Solvent removal is easy)Medium (TFA is harder to remove completely)
Scavenger Need Low (Unless sensitive residues present)Medium (TFA generates t-butyl esters)

Protocol A: Preparation of Hle·HCl (Solution Phase)

Objective: Isolate Homoleucine Hydrochloride as a stable, crystalline solid for use as a building block. Why HCl? TFA salts of aliphatic amino acids (like Hle) are often hygroscopic oils that are difficult to weigh and handle. HCl salts are generally superior crystalline solids.[3]

Materials
  • Substrate: Boc-L-Homoleucine (CAS: 10238-86-5 for Boc-L-Hle-OH).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether).
    
Step-by-Step Procedure
  • Dissolution:

    • Place 1.0 mmol of Boc-Homoleucine in a round-bottom flask.

    • Note: If the substrate is not fully soluble in dioxane alone, add a minimum amount of dry DCM to aid solubility.

  • Acidolysis:

    • Add 5 mL (20 eq) of 4M HCl in Dioxane .

    • Stir at room temperature (20–25°C) under a nitrogen atmosphere.

    • Time: 30–60 minutes.

    • Observation: Evolution of bubbles (

      
      /Isobutylene) will occur. A white precipitate (the product) may begin to form directly in the reaction mixture.
      
  • Monitoring:

    • Check completion by TLC (System:

      
      :MeOH:AcOH 85:10:5). Stain with Ninhydrin (free amine turns purple/blue).
      
  • Workup (The "Ether Crash"):

    • Concentrate the mixture to ~50% volume using a rotary evaporator (keep bath < 40°C).

    • Add 20 mL of cold Diethyl Ether or MTBE .

    • Vigorously stir/triturate. The oil should solidify into a white powder.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake 3x with cold ether to remove residual HCl and dioxane.

    • Dry under high vacuum for 4 hours.

Yield Expectation: >95% quantitative conversion.

Protocol B: N-Terminal Deprotection (SPPS)

Objective: Expose the N-terminal amine of a resin-bound Hle peptide for the next coupling step. Why TFA? In SPPS, the salt form is irrelevant as it is neutralized immediately before the next coupling. TFA is standard due to its rapid kinetics and compatibility with DCM washes.

Materials
  • Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Scavenger (Optional but Recommended): 2.5% Triisopropylsilane (TIS) and 2.5%

    
    .
    
Step-by-Step Procedure
  • Pre-Wash:

    • Drain the resin reactor.

    • Wash resin 1x with DCM to remove residual DMF (DMF can form salts with TFA, heating the resin).

  • Deprotection (Two-Stage):

    • Stage 1 (Flash): Add 50% TFA/DCM solution. Agitate for 2 minutes. Drain.

      • Purpose: Removes bulk impurities and neutralizes any residual basicity.

    • Stage 2 (Reaction): Add fresh 50% TFA/DCM solution. Agitate for 20 minutes.

  • Wash Cycle (Critical):

    • Drain the TFA solution.

    • Wash resin 3x with DCM.

    • Wash resin 3x with 5% DIPEA in DCM (Neutralization).

    • Wash resin 3x with DMF (Preparation for next coupling).[4]

Troubleshooting & Optimization

Issue: The "Oily" Salt (Protocol A)

  • Cause: Homoleucine is lipophilic. Traces of dioxane or excess acid can prevent crystallization.

  • Fix:

    • Evaporate to dryness.

    • Re-dissolve in a minimal amount of Methanol (MeOH).

    • Add Et2O dropwise until cloudy.

    • Store at -20°C overnight to force crystallization.

Issue: Incomplete Deprotection (Protocol B)

  • Cause: Aggregation of hydrophobic peptides (Hle is bulky).

  • Fix: Use "Flow Chemistry" logic—repeat the TFA treatment 2x for 10 minutes rather than 1x for 20 minutes.

Workflow Visualization

Workflow cluster_Sol Solution Phase (Isolation) cluster_SPPS Solid Phase (SPPS) Start Start: Boc-Homoleucine Decision Application? Start->Decision StepA1 Dissolve in Dioxane/DCM Decision->StepA1 Building Block Prep StepB1 Resin Wash (DCM) Decision->StepB1 Peptide Synthesis StepA2 Add 4M HCl/Dioxane (30-60 min) StepA1->StepA2 StepA3 Concentrate & Triturate with Et2O StepA2->StepA3 EndA Solid Hle-HCl Salt StepA3->EndA StepB2 50% TFA/DCM (2 min + 20 min) StepB1->StepB2 StepB3 Wash: DCM -> DIPEA -> DMF StepB2->StepB3 EndB Free Amine on Resin StepB3->EndB

Figure 2: Decision tree for selecting the optimal deprotection pathway based on application.

Safety Data (MSDS Summary)

  • TFA (Trifluoroacetic Acid): Highly corrosive, causes severe skin burns. Volatile. Always use in a fume hood.[1]

  • Dioxane: Flammable liquid and suspected carcinogen. Can form peroxides upon long-term storage.

  • Isobutylene: Flammable gas evolved during reaction. Ensure venting is not blocked to prevent pressure buildup.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc acidolysis conditions).

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][5][6] Journal of Peptide Research, 58(4), 338-341.[5][6] (Primary source for HCl/Dioxane efficiency).

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][3][4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protecting group strategies).

  • BenchChem. (2025).[2][3][8] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (General industry standard for TFA protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Synthesis Yield with Boc-HoLeu-OH·DCHA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-HoLeu-OH·DCHA (N-α-t-Boc-L-homoleucine dicyclohexylamine salt) presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). First, the dicyclohexylamine (DCHA) salt, while excellent for stabilizing the Boc-amino acid during storage, acts as a potent competitive nucleophile and base during activation, severely depressing coupling yields if not removed (1[1]). Second, homoleucine (HoLeu) possesses an extended aliphatic side chain that introduces subtle steric hindrance compared to standard leucine, requiring optimized activation kinetics to prevent deletion sequences (2[2]). This guide provides the mechanistic rationale and self-validating protocols to achieve >99% coupling efficiency.

Troubleshooting FAQs: Mechanistic Insights

Q: Why did my coupling fail completely when using Boc-HoLeu-OH·DCHA straight from the bottle? A: The failure is caused by the DCHA counterion. DCHA is a bulky secondary amine. If the salt is not converted to the free acid prior to the coupling reaction, the DCHA will compete with the resin-bound amine for the activated carboxylic acid, forming a stable DCHA-amide byproduct[1]. Furthermore, DCHA can interfere with coupling reagents like DIC or HATU, consuming the activator and leaving your target peptide sequence unreacted. Causality Rule: Never introduce a DCHA salt directly into an SPPS coupling cycle (3[3]).

Q: Can I just add extra DIEA (Diisopropylethylamine) to "outcompete" the DCHA salt during coupling? A: No. While DIEA is the standard tertiary amine base used in SPPS, adding it does not remove the DCHA from the reaction mixture. DCHA remains in solution as a highly reactive secondary amine. The only scientifically sound method is a pre-coupling liquid-liquid extraction to physically partition the DCHA away from the Boc-HoLeu-OH free acid[1].

Q: What is the best activation strategy for homoleucine once the free acid is liberated? A: Because homoleucine is slightly more sterically hindered than standard amino acids, standard carbodiimide activation (DIC/HOBt) may result in incomplete coupling (often stalling around 85-90% yield). To achieve the >99% efficiency required to prevent deletion sequences, we recommend using highly reactive aminium salts like HATU with DIEA, or DIC with Oxyma Pure[2]. These reagents form highly reactive esters that overcome the steric bulk of the homoleucine side chain.

Self-Validating Protocols

Protocol A: Quantitative Liberation of Boc-HoLeu-OH Free Acid

Self-Validation Checkpoint: The final organic phase must yield a clear oil or crisp foam upon evaporation. If crystals form immediately, the DCHA salt was not fully removed and the extraction must be repeated.

  • Suspension: Weigh the required amount of Boc-HoLeu-OH·DCHA (e.g., 1.0 eq) and suspend it in ice-cold ethyl acetate (EtOAc) at a ratio of 10 mL per gram of salt[1].

  • Acidification: Slowly add ice-cold 10% aqueous phosphoric acid (

    
    ) or 10% potassium bisulfate (
    
    
    
    ) while stirring vigorously[3]. Continue until two clear phases appear. Crucial Step: Check the pH of the aqueous phase; it must be strictly between 2 and 3 to ensure full protonation of the DCHA[1].
  • Phase Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous layer (which contains the water-soluble

    
     salt)[1].
    
  • Washing: Wash the organic phase once with 10%

    
    , then three times with distilled water to remove residual acid[1]. The final water wash should have a pH 
    
    
    
    .
  • Drying & Evaporation: Dry the EtOAc layer over anhydrous sodium sulfate (

    
    ). Filter, then evaporate the solvent under reduced pressure. The resulting free acid (Boc-HoLeu-OH) will present as a viscous oil or amorphous solid[1].
    
Protocol B: High-Efficiency Coupling of Hindered Boc-Amino Acids

Self-Validation Checkpoint: A successful coupling is validated by a negative (colorless/yellow) Kaiser test. A positive (blue) test indicates the need for a double coupling.

  • Resin Preparation: Ensure the resin-bound peptide has been properly Boc-deprotected (e.g., 50% TFA in DCM) and neutralized (e.g., 10% DIEA in DCM) (4[4]).

  • Activation: Dissolve the freshly liberated Boc-HoLeu-OH free acid (3.0 to 4.0 equivalents relative to resin loading) in a minimal volume of DMF. Add HATU (2.9 to 3.9 eq) and stir for 1 minute.

  • Base Addition: Add DIEA (6.0 to 8.0 eq) to the mixture. The solution will turn yellow, indicating the formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin assay). A colorless/yellow resin indicates >99% coupling[2]. If blue, perform a second coupling using DIC/Oxyma to prevent sequence truncation.

Data Presentation: Reagent Efficacy for Hindered Boc-Amino Acids

Maintaining >99% efficiency is critical for long peptide sequences[2]. The table below summarizes expected yields when coupling sterically hindered aliphatic side chains like homoleucine.

Coupling Reagent SystemActivation MechanismRelative Steric ToleranceExpected Yield (1h Coupling)Epimerization Risk
DIC / HOBt Benzotriazole active esterLow to Moderate82 - 88%Low
DIC / Oxyma Pure Oxime active esterHigh95 - 98%Very Low
HATU / DIEA HOAt active esterVery High> 99%Moderate (if base is excess)
PyBOP / DIEA Phosphonium active esterHigh94 - 97%Low

Process Visualization

G Start Boc-HoLeu-OH·DCHA (Solid Salt) Suspend Suspend in EtOAc (Ice-cold) Start->Suspend Acidify Add 10% H3PO4 or KHSO4 (pH 2-3) Suspend->Acidify Phase Phase Separation Acidify->Phase Aqueous Aqueous Phase (DCHA·H3PO4 salt - Discard) Phase->Aqueous Lower Layer Organic Organic Phase (Boc-HoLeu-OH Free Acid) Phase->Organic Upper Layer Wash Wash with Water & Dry (MgSO4) Organic->Wash Evaporate Evaporate Solvent (Yields Free Acid Oil/Solid) Wash->Evaporate Couple Activate & Couple (e.g., HATU/DIEA or DIC/Oxyma) Evaporate->Couple Ready for SPPS

Workflow for liberating Boc-HoLeu-OH from its DCHA salt prior to peptide coupling.

References

1.[1] Conversion of a DCHA salt to the free acid. Bachem. 2.[2] Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Benchchem. 3.[3] aapptec, LLC - Peptides. AAPPTec. 4.[4] Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

Technical Support Center: Troubleshooting Low Solubility of Boc-HoLeu-OH·DCHA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter sudden solubility and coupling failures when working with aliphatic amino acid derivatives. If you are struggling to dissolve Boc-L-homoleucine dicyclohexylamine salt (Boc-HoLeu-OH·DCHA) in standard peptide synthesis solvents, the issue is not your solvent quality—it is the chemical state of your reagent.

This guide provides a mechanistic explanation of the problem, troubleshooting FAQs, and a self-validating protocol to rescue your synthesis.

Part 1: The Diagnostic Root Cause

Boc-HoLeu-OH·DCHA (PubChem CID 122173591)[1] is not a free carboxylic acid; it is a dicyclohexylamine (DCHA) salt.

Because the free acid form of Boc-homoleucine is a highly viscous, sticky, and somewhat unstable oil, manufacturers crystallize it using DCHA to ensure long-term shelf stability and high purity. However, this bulky, hydrophobic salt complex completely masks the carboxylate group. As noted in BenchChem's technical documentation[2], DCHA salts are highly insoluble in standard polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) and cannot be activated by standard coupling reagents (e.g., HATU, DIC). To proceed with your synthesis, you must chemically liberate the free acid.

Part 2: Troubleshooting FAQs

Q1: Can I force the DCHA salt into solution by heating or sonicating in DMF? A1: No. While aggressive heating might temporarily force the salt into solution, it remains chemically inert. The carboxylate is ionically bound to the DCHA cation, preventing the formation of the active ester required for peptide bond formation.

Q2: Can I just add an excess of DIEA (Diisopropylethylamine) to the coupling mixture to displace the DCHA? A2: This is a common but flawed workaround. Even if DIEA partially displaces DCHA in equilibrium, the liberated DCHA remains in your reaction vessel. Free dicyclohexylamine is a sterically hindered, potent nucleophile and base that will interfere with your coupling reagents, leading to sluggish kinetics and unwanted side reactions. Physical removal via liquid-liquid extraction is mandatory[2].

Q3: Which acid is optimal for the desalting extraction? A3: You must use 10% Phosphoric Acid (


) or 5% Potassium Bisulfate (

). Never use Hydrochloric Acid (HCl). According to Bachem's peptide synthesis guidelines[3], reacting DCHA with HCl generates dicyclohexylammonium chloride—a sparingly soluble precipitate that forms an intractable emulsion at the aqueous-organic interface, trapping your product and ruining the phase separation.

Part 3: Data Presentation

Table 1: Physicochemical Profile & Solubility Comparison
PropertyBoc-HoLeu-OH·DCHA (Salt)Boc-HoLeu-OH (Free Acid)
Molecular Weight 426.6 g/mol 245.3 g/mol
Physical State Crystalline SolidViscous Oil / Foam
Solubility in DMF/NMP Poor (< 50 mM)Excellent (> 500 mM)
Solubility in EtOAc Poor (Suspension)Excellent
Coupling Reactivity Inactive (Carboxylate blocked)Highly Active
Table 2: Acid Selection Matrix for DCHA Cleavage
Acid ReagentConcentrationTarget pHSuitabilityMechanistic Rationale
Phosphoric Acid (

)
10% (v/v)2.0 - 3.0Optimal Forms highly water-soluble DCHA phosphate; ensures clean phase separation.
Potassium Bisulfate (

)
5% (w/v)2.0 - 3.0Excellent Mildly acidic; forms soluble DCHA sulfate salts without degrading the Boc group.
Hydrochloric Acid (HCl)1.0 MN/ADo Not Use Forms DCHA·HCl, a highly insoluble precipitate that causes severe emulsions.

Part 4: Validated Experimental Protocol

The following self-validating protocol details the liquid-liquid extraction required to convert the DCHA salt to the free acid prior to peptide coupling[3].

Step 1: Suspension Suspend 1.0 equivalent (e.g., 1.0 g) of the Boc-HoLeu-OH·DCHA salt in 5–10 volumes of cold Ethyl Acetate (EtOAc) or tert-Butyl methyl ether (MTBE). Causality: The salt will not dissolve initially, but the organic solvent provides a partition sink to capture the free acid the moment it is liberated.

Step 2: Acidification Gradually add 10% aqueous


 while stirring vigorously until the solid completely dissolves and two clear liquid phases appear.
Causality: The acid protonates the carboxylate (driving the neutral Boc-amino acid into the organic layer) and protonates the DCHA (driving it into the aqueous layer as a highly soluble phosphate salt).

Step 3: Phase Separation Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Verify that the pH of the lower aqueous phase is between 2 and 3. Drain and discard the lower aqueous layer.

Step 4: Washing Wash the retained organic layer once more with 10%


 to ensure complete DCHA removal, followed by three washes with distilled water.
Self-Validation: Check the pH of the final aqueous wash. It must be 

to confirm all residual inorganic acid has been removed.

Step 5: Drying & Concentration Dry the organic phase over anhydrous Sodium Sulfate (


). Filter out the drying agent and evaporate the solvent in vacuo. The resulting Boc-HoLeu-OH will present as a viscous oil or foam, ready for immediate dissolution in DMF and subsequent coupling.

Part 5: Process Visualization

DCHA_Desalting_Workflow Salt Boc-HoLeu-OH • DCHA (Insoluble Salt) Suspend Suspend in EtOAc (Organic Phase) Salt->Suspend Acidify Add 10% H3PO4 (Aqueous Phase) Suspend->Acidify Mix Stir vigorously until two clear layers form Acidify->Mix Split Phase Separation Mix->Split AqLayer Aqueous Layer Contains DCHA • H2PO4 Split->AqLayer Lower Phase OrgLayer Organic Layer Contains Boc-HoLeu-OH Split->OrgLayer Upper Phase Discard Discard to Aqueous Waste AqLayer->Discard Wash Wash with H2O until pH ≥ 4 OrgLayer->Wash Dry Dry over Na2SO4 & Evaporate Wash->Dry Product Boc-HoLeu-OH (Free Acid Oil ready for SPPS) Dry->Product

Workflow for the liquid-liquid extraction and conversion of Boc-HoLeu-OH·DCHA to its free acid.

References

  • Title: Boc-HomoLeu-OH DCHA | CID 122173591 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Preventing racemization of Homoleucine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization During Homoleucine Coupling Ticket ID: HLE-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

The Mechanic's Corner: Why Homoleucine Racemizes

Before troubleshooting, it is critical to understand the causality of the failure. Homoleucine (L-Hle), or


-methylleucine, presents a specific challenge: Steric Bulk .

While standard amino acids couple rapidly, the bulky hydrophobic side chain of Hle imposes steric hindrance. This slows down the nucleophilic attack of the incoming amine. Unfortunately, the competing intramolecular reaction—the formation of the 5(4H)-oxazolone (azlactone) —is less sterically demanding.

The Trap:

  • Activation: The carboxyl group is activated (e.g., by HATU or DIC), creating a good leaving group.

  • Stalling: The incoming amine struggles to approach the hindered carbonyl carbon of Hle.

  • Cyclization: The carbonyl oxygen of the preceding amide bond (N-terminal to the Hle) attacks the activated Hle carbonyl.

  • Racemization: This forms the oxazolone ring.[1][2] The

    
    -proton on this ring is highly acidic (
    
    
    
    ). Base present in the solution (like DIPEA) abstracts this proton, creating a resonance-stabilized enol. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (D/L-Hle).
Visualization: The Oxazolone Pathway

The following diagram illustrates the kinetic competition that leads to racemization.[3]

OxazoloneMechanism Start Activated L-Hle (Slow Amine Attack) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Start->Oxazolone Cyclization (Due to Steric Bulk) Product Desired Peptide (Pure L-Hle) Start->Product Fast Amine Attack (Ideal Path) Enol Planar Enol Intermediate (Chirality Lost) Oxazolone->Enol Base (DIPEA) Abstracts H+ Racemic Racemic Product (50% L-Hle / 50% D-Hle) Enol->Racemic Reprotonation

Figure 1: The kinetic competition between direct coupling (green) and the oxazolone racemization pathway (red). Hle's bulk favors the red path.

Troubleshooting Matrix

Use this matrix to diagnose specific issues observed in your LC-MS or NMR data.

SymptomProbable CauseCorrective Action
D-Hle detected (1-5%) Base too strong/hindered. Standard DIPEA (pK_a ~10.5) is abstracting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-proton.[2]
Switch to Collidine (TMP). 2,4,6-Trimethylpyridine is a weaker base (

~7.4) and highly hindered, preventing proton abstraction [1].
D-Hle detected (>10%) Pre-activation time too long. Activated esters are unstable; oxazolone forms before amine addition.Zero-Preactivation. Add coupling reagents to the mixture of Resin + AA, rather than pre-mixing AA + Reagent.
Low Yield + Racemization Inefficient Activation. The coupling is too slow, allowing time for racemization.Switch to DIC/Oxyma Pure. This combination is superior to HOBt for steric couplings and suppresses racemization better than HATU in many cases [2].
Racemization at C-Terminus Fragment Condensation. Activating a peptide fragment ending in Hle is the highest risk scenario.Use Gly/Pro linkers if possible. If not, use DIC/Oxyma at 0°C and avoid phosphonium salts (PyBOP) which require base.

Optimized Protocols

These protocols are designed to be self-validating. If the color change or monitoring step fails, stop and reassess.

Protocol A: The "Safe" Standard (DIC/Oxyma)

Best for stepwise SPPS of Hle. Logic: Carbodiimides (DIC) require no base for activation. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive but stable active ester that suppresses oxazolone formation more effectively than HOBt [2][3].

  • Dissolution: Dissolve Fmoc-Hle-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Chilling (Optional but Recommended): Cool the solution to 0°C.

  • Activation: Add DIC (3.0 eq).[2][4]

    • Critical: Do NOT add DIPEA.

    • Pre-activation: Mix for exactly 2 minutes. (Do not exceed 5 mins).

  • Coupling: Add mixture to the resin-bound free amine.

  • Reaction: Agitate for 60–120 minutes at Room Temperature.

  • Validation: Perform a micro-cleavage and check LC-MS. If D-isomer > 0.5%, repeat at 0°C for the entire duration.

Protocol B: The "Power" Coupling (COMU/Collidine)

Best for difficult sequences where steric hindrance is extreme. Logic: COMU is a third-generation uronium-type reagent (based on Oxyma) that offers faster coupling than HATU with lower racemization risks, provided a weak base is used [4].

  • Setup: Dissolve Fmoc-Hle-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq).

    • Why? Collidine is sufficient to drive the reaction but too weak/bulky to abstract the

      
      -proton efficiently.
      
  • Transfer: Immediately add to the resin.

    • Note: Uronium salts like COMU/HATU react instantly. Pre-activation causes guanidinium capping of the amine.

  • Validation: Monitor via Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

Workflow Decision Tree

Use this logic to select your reagent system.

DecisionTree Start Start: Coupling Homoleucine Position Is Hle the C-terminal residue of a fragment? Start->Position Yes High Risk: Fragment Condensation Position->Yes Yes No Standard Risk: Stepwise SPPS Position->No No Special Special Protocol: DIC + Oxyma @ 0°C + CuCl2 (Optional additive) Yes->Special Minimize Epimerization ProtocolA Protocol A: DIC + Oxyma Pure (No Base) No->ProtocolA Standard ProtocolB Protocol B: COMU + Collidine (Weak Base) No->ProtocolB If coupling is difficult

Figure 2: Decision logic for reagent selection based on experimental context.

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIEA if I just shorten the time? A: It is risky. HATU is extremely fast, but DIEA is the "racemization engine." If you must use HATU due to extreme steric hindrance, switch the base to Collidine (TMP) or N-Methylmorpholine (NMM) . Never use excess base; maintain a strict 1:1 ratio with the coupling reagent.

Q: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure is not only safer (non-explosive) but also more acidic and nucleophilic than HOBt. This allows it to convert the O-acylisourea to the active ester faster, reducing the window of opportunity for the oxazolone to form [2][3].

Q: Does the solvent matter? A: Yes. DMF is standard, but if racemization persists, mixtures of DMF/DCM (1:1) can sometimes reduce racemization rates due to lower polarity, which destabilizes the charged transition states of the racemization pathway. However, this may also slow down the coupling.[1]

Q: I am doing segment condensation with C-terminal Hle. What is the absolute safest method? A: This is the "danger zone." The safest method is to redesign the synthesis so Hle is not the C-terminus. If unavoidable, use DIC/Oxyma at 0°C . Some literature suggests the addition of CuCl


 (1 eq) can suppress racemization in these extreme cases, though it requires complex workup [5].

References

  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009).[5] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[5][6] Chemistry - A European Journal.[5] Link

  • El-Faham, A., et al. (2009).[5] "COMU: A safer and more effective replacement for HATU peptide synthesis." Chemistry - A European Journal.[5] Link

  • Miyazawa, T., et al. (1992). "Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Support Center: Advanced Purification of Homoleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide purification. As a Senior Application Scientist, I frequently consult on the isolation of synthetic peptides containing non-natural amino acids. Homoleucine (Hle), featuring an extended aliphatic side chain (one methylene group longer than standard leucine), is frequently incorporated into peptide therapeutics to enhance metabolic stability and membrane permeability. However, this structural modification exponentially increases the peptide's overall lipophilicity.

The Causality of Purification Failures: The primary challenges with Hle-peptides stem from extreme hydrophobicity. In aqueous mobile phases, the extended aliphatic side chains of Hle residues drive severe inter-molecular hydrophobic interactions to minimize water exposure. This causes the peptides to form amorphous aggregates or


-sheet structures. Consequently, researchers experience poor solubility, irreversible binding to standard C18 stationary phases, and broad, tailing chromatographic peaks.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific challenges.

Troubleshooting Guide (FAQs)

Q1: My homoleucine-rich peptide precipitates in the injection loop or immediately at the column head. How can I prevent this?

  • Likely Cause: The standard practice of dissolving crude peptides in highly aqueous buffers (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA) is insufficient for Hle-peptides. The high hydrophobicity leads to immediate aggregation in aqueous solutions[1].

  • Solution: You must disrupt the hydrophobic core before introducing water.

    • Wetting: First, wet the peptide with a small volume of a strong chaotropic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1].

    • Organic Addition: Add your organic modifier (e.g., Acetonitrile).

    • Aqueous Titration: Slowly titrate in the aqueous buffer.

  • Self-Validation Check: If the solution turns turbid during the aqueous addition, the peptide is crashing out. Stop immediately, add more organic solvent until it clears, and adjust your starting HPLC gradient to match this higher organic concentration to prevent on-column precipitation.

Q2: I am experiencing severe peak broadening and tailing on a standard C18 column, and my yield is extremely low.

  • Likely Cause: C18 stationary phases have a high carbon load and dense surface area. The extended aliphatic chain of homoleucine interacts too strongly with the C18 ligands. Furthermore, at room temperature, the mass transfer of bulky, hydrophobic peptides is slow, and they may exist in multiple conformational states[1].

  • Solution:

    • Reduce Stationary Phase Hydrophobicity: Switch to a C4 or C8 column. Polypeptides that are particularly hydrophobic are best chromatographed on C4 columns because the shorter alkyl chains reduce the hydrophobic contact area, facilitating easier desorption[2].

    • Elevate Column Temperature: Raising the column temperature to 50–60°C increases the kinetic energy of the system. This disrupts inter-molecular aggregates, reduces mobile phase viscosity, and forces the peptide into a single conformational state, drastically improving peak shape and recovery.

Q3: How do I separate des-Hle deletion impurities from the full-length peptide? They co-elute perfectly.

  • Likely Cause: In a highly hydrophobic sequence, the loss of a single homoleucine residue may not alter the overall hydrophobicity enough to achieve separation using standard Acetonitrile/TFA gradients.

  • Solution: Alter the selectivity of the separation by changing the mobile phase modifier or the pH.

    • Isopropanol (IPA): Incorporate IPA into Mobile Phase B (e.g., 50:50 ACN:IPA). IPA is a stronger, less polar solvent that can better solvate extended aliphatic chains, often revealing subtle differences in hydrophobicity that ACN masks[1].

    • pH Adjustment: Exploit the amphoteric nature of the peptide. Depending on the sequence, adjusting the pH to higher levels (e.g., using ammonium bicarbonate) can alter the ionization state of the peptide, changing its interaction profile with the stationary phase and separating the deletion sequence[3].

(Note: In extreme cases where HPLC purification yields <1% recovery due to irreversible column binding, alternative non-chromatographic methods such as water precipitation followed by ether washing can circumvent the need for HPLC entirely[4].)

Quantitative Data: Optimization Parameters

To standardize your approach, refer to the following table summarizing the shift from standard to optimized parameters for Hle-peptides.

ParameterStandard Peptide ConditionOptimized Hle-Peptide ConditionMechanistic Rationale
Stationary Phase C18 (100–130 Å pore)C4 or C8 (300 Å pore)Reduced hydrophobic surface area prevents irreversible binding; wider pores accommodate extended, bulky conformations[2].
Mobile Phase B 100% Acetonitrile (ACN)50:50 ACN:Isopropanol (IPA)IPA provides stronger solvating power for aliphatic side chains, reducing on-column aggregation and improving recovery[1].
Column Temperature 20–25°C (Ambient)50–60°CThermal energy disrupts inter-molecular hydrophobic interactions, lowers viscosity, and improves mass transfer.
Sample Diluent Aqueous Buffer (0.1% TFA)10–20% DMSO or DMF in BufferChaotropic solvents prevent pre-injection aggregation and ensure a monomeric state upon loading[1].
Experimental Protocols
Protocol 1: Self-Validating Solubilization and Loading

Objective: Ensure complete monomeric solubilization of Hle-peptides prior to injection.

  • Weighing: Transfer 10 mg of crude lyophilized Hle-peptide into a clean glass vial.

  • Wetting: Add 100 µL of pure DMSO. Vortex vigorously for 2 minutes. The peptide should form a clear, viscous solution.

  • Organic Dilution: Add 300 µL of Acetonitrile (containing 0.1% TFA). Vortex for 1 minute.

  • Aqueous Titration: Dropwise, add 600 µL of HPLC-grade water (containing 0.1% TFA) while gently swirling.

  • Validation Check: Hold the vial to the light. If the solution is completely transparent, proceed. If any opalescence or turbidity is observed, the peptide is aggregating. Add an additional 100 µL of DMSO and 100 µL of Acetonitrile until clear.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any invisible micro-aggregates.

  • Loading: Carefully aspirate the supernatant and load it into the HPLC injection loop.

Protocol 2: High-Temperature RP-HPLC Purification

Objective: Purify the Hle-peptide while preventing on-column precipitation and peak tailing.

  • System Setup: Install a preparative C4 column (e.g., 250 x 21.2 mm, 300 Å) into an HPLC system equipped with a column heating jacket.

  • Thermal Equilibration: Set the column heater to 55°C. Flush the column with 50% Mobile Phase B at a low flow rate for 30 minutes to ensure uniform thermal equilibration.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in 50:50 Acetonitrile:Isopropanol.

  • Gradient Execution: Run a shallow scouting gradient from 20% B to 80% B over 60 minutes. The higher starting organic concentration prevents the peptide from crashing out upon injection.

  • Detection & Collection: Monitor UV absorbance at 214 nm. Collect fractions based on a steep slope threshold.

  • Validation Check: Immediately perform analytical HPLC on the collected fractions while they are still warm. Hle-peptides can precipitate out of the collected fractions as they cool to room temperature. If precipitation occurs, add a small volume of ACN to the fraction tubes before lyophilization.

Logical Troubleshooting Workflow

HlePurification Start Crude Hle-Peptide Soluble Fully Soluble in Aqueous Buffer? Start->Soluble Solv Pre-dissolve in DMSO/DMF Prior to Aqueous Addition Soluble->Solv No HPLC Inject to RP-HPLC (Standard C18) Soluble->HPLC Yes Solv->HPLC Peak Sharp Peaks & Good Recovery? HPLC->Peak TempCol Increase Temp (50-60°C) Switch to C4/C8 Column Peak->TempCol No (Tailing/Loss) Pure Purified Hle-Peptide Lyophilization Peak->Pure Yes Gradient Use ACN:IPA Mix Optimize Gradient TempCol->Gradient Gradient->Peak

Workflow for troubleshooting Homoleucine peptide purification via RP-HPLC.

References
  • Title: Technical Support Center: Purification of Hydrophobic Peptides | Source: BenchChem | URL: 1

  • Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC | Source: Harvard Apparatus | URL: 2

  • Title: Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein | Source: PMC | URL: 4

  • Title: Peptide Isolation – Method Development Considerations | Source: Waters Corporation | URL:

  • Title: Efficient Purification of Synthetic Peptides at High and Low pH | Source: Agilent | URL: 3

Sources

Technical Support Center: Boc-HoLeu-OH·DCHA Handling & Optimization

Technical Support Center: Boc-HoLeu-OH[1][2]·DCHA Handling & Optimization

Product: Boc-L-Homoleucine DCHA Salt (Boc-HoLeu-OH[1]·DCHA) Chemical Name: N-alpha-t-Butoxycarbonyl-L-homoleucine dicyclohexylamine salt Application: Solid Phase Peptide Synthesis (SPPS), Peptidomimetics, Drug Discovery[1][2]

Introduction: The Senior Scientist’s Perspective

As a Senior Application Scientist, I often see researchers struggle with Boc-HoLeu-OH·DCHA not because the chemistry is difficult, but because the physical form of the reagent is misunderstood.

L-Homoleucine (HoLeu) is a non-canonical amino acid—essentially Leucine with an extra methylene group in the side chain.[1] In its free acid form, Boc-HoLeu-OH is typically a viscous oil or a low-melting solid that is difficult to weigh and prone to degradation.[1] Manufacturers convert it into the Dicyclohexylamine (DCHA) salt to create a stable, crystalline powder.[1]

The Critical Rule: While the DCHA salt is excellent for storage, it is detrimental to synthesis.[1] You must convert the salt to the free acid before activation and coupling.[3][4] Failure to do so allows the DCHA (a secondary amine) to compete with your amino component, leading to truncated sequences and significant yield loss.[1]

Part 1: Storage & Stability (Prevention)

Proper storage preserves the integrity of the Boc protecting group and prevents hygroscopic clumping.

Quick Reference Data
ParameterSpecification / Recommendation
Storage Temperature +2°C to +8°C (Short term) / -20°C (Long term)
Physical Form White to off-white crystalline powder
Hygroscopicity Moderate (DCHA salts are less hygroscopic than free acids but still sensitive)
Shelf Life >2 years if stored desiccated and protected from light
Solubility (Salt form) Soluble in MeOH, EtOH, DCM; Poorly soluble in DMF
Troubleshooting Storage Issues

Q: The powder has formed hard clumps.[1] Is it degraded? A: Not necessarily. Clumping usually indicates moisture absorption, which affects weighing accuracy but not chemical purity.[1]

  • Check: Run a TLC (Thin Layer Chromatography) or HPLC.[1] If the purity is >98%, it is usable.

  • Fix: Dry the compound in a vacuum desiccator over

    
     or silica gel for 24 hours before weighing.
    

Q: I see a slight yellowing of the solid. A: This often indicates minor oxidation of the DCHA amine traces or surface impurities.

  • Action: If the color is faint, perform the Desalting Protocol (below); the oxidation products usually wash away in the aqueous phase.[1] If the color is dark yellow/brown, discard the lot.

Part 2: Pre-Synthesis Preparation (The Action Phase)[1][2]

This is the most critical section. You cannot simply dissolve Boc-HoLeu-OH[1]·DCHA in DMF and add it to your peptide resin.[1]

Protocol: Conversion of DCHA Salt to Free Acid

Objective: Remove the Dicyclohexylamine counter-ion to generate reactive Boc-HoLeu-OH. Scale: Example for 1.0 gram of salt.

  • Suspension: Suspend 1.0 g of Boc-HoLeu-OH·DCHA in 30 mL of Ethyl Acetate (EtOAc) . The salt may not dissolve completely yet.[1][5][6]

  • Acid Wash: Transfer to a separatory funnel. Add 20 mL of 5% KHSO₄ (aq) or 10% Citric Acid (aq) .

    • Note: Do NOT use strong acids like HCl, as the Boc group is acid-labile.[1]

  • Extraction: Shake vigorously. The solid will dissolve as the DCHA protonates and moves to the aqueous layer, while the lipophilic Boc-HoLeu-OH free acid stays in the EtOAc.

  • Phase Separation: Drain the aqueous layer.[1] Wash the organic layer two more times with 15 mL of the acid solution.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove trapped water.[1][3]

  • Drying: Dry the organic layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    .[1] Filter off the drying agent.[1][3][5][7][8]
  • Isolation: Evaporate the EtOAc on a rotary evaporator.

    • Result: You will obtain Boc-HoLeu-OH as a viscous oil or glassy solid.[1]

  • Immediate Use: Dissolve this oil immediately in DMF/NMP for your coupling reaction.[1]

Workflow Visualization: The Desalting Logic

DesaltingWorkflowStartStart: Boc-HoLeu-OH·DCHA(Crystalline Solid)SuspendSuspend in Ethyl Acetate (EtOAc)Start->SuspendWashWash with 5% KHSO4 or 10% Citric Acid(Protonates DCHA)Suspend->WashSeparationPhase SeparationWash->SeparationAqueousAqueous Layer(Contains DCHA·H+ Salt)Separation->AqueousBottom LayerOrganicOrganic Layer (EtOAc)(Contains Boc-HoLeu-OH Free Acid)Separation->OrganicTop LayerDiscardDiscard Aqueous PhaseAqueous->DiscardDryDry (MgSO4) & EvaporateOrganic->DryResultResult: Boc-HoLeu-OH (Oil)Ready for CouplingDry->Result

Caption: Logical workflow for converting the stable DCHA salt into the reactive free acid form suitable for peptide coupling.

Part 3: Synthesis & Coupling (Application)

FAQs: Troubleshooting the Reaction

Q: Can I skip the extraction and just use HATU/DIEA? A: No. If you add HATU and DIEA directly to the DCHA salt:

  • The DCHA (secondary amine) is nucleophilic enough to react with the activated ester, forming a Boc-HoLeu-Dicyclohexylamide byproduct.[1]

  • This byproduct terminates the reaction because it cannot couple to the resin.[1]

  • You will waste expensive HoLeu and see low coupling efficiency.[1]

Q: The free acid oil is hard to handle.[1] Can I store it? A: The free acid is unstable over long periods (weeks).[1] It is best to perform the desalting step fresh on the day of synthesis. If you must store it, keep it at -20°C under nitrogen, but expect it to degrade faster than the salt.

Q: What are the best coupling conditions for Homoleucine? A: Homoleucine is sterically bulkier than Leucine.[1]

  • Reagents: Use strong activators like HATU or PyBOP .[1] Standard DIC/HOBt might be too slow.[1]

  • Time: Extend coupling time to 2–4 hours (vs. standard 1 hour).

  • Monitoring: Use the Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to ensure completion.[1]

Q: Is racemization a concern? A: Yes, as with all urethane-protected amino acids, but the risk is low if base is minimized.[1]

  • Tip: Use Collidine (TMP) instead of DIEA during coupling if you observe racemization, as it is a weaker nucleophile and reduces proton abstraction from the alpha-carbon.[1]

References

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive source on DCHA salt handling and racemization mechanisms).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][8] Chemical Reviews, 109(6), 2455-2504.[1] (Review of protecting group stability including Boc/DCHA interactions). [1]

  • Sigma-Aldrich (Merck) .[1] "Boc-L-Homoleucine DCHA Salt Technical Datasheet." (General physical property verification for Boc-amino acid salts).

  • Chem-Impex International . "General Handling of Boc-Amino Acid DCHA Salts." (Protocol verification for desalting).

Validation & Comparative

Analytical Methods for Characterizing Boc-HoLeu-OH·DCHA: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct protected amino acid derivative is only half the battle; rigorously characterizing it ensures the integrity of your downstream peptide synthesis. Boc-HoLeu-OH·DCHA (N-alpha-t-Butyloxycarbonyl-L-homoleucine dicyclohexylammonium salt) is a highly specialized unnatural amino acid building block. The addition of a single methylene group (-CH₂-) to the standard leucine side chain extends its hydrophobic reach, a modification frequently utilized to probe deep hydrophobic binding pockets and enhance the proteolytic stability of complex macrocycles like Mycoplanecin A[1].

This guide provides an authoritative, comparative analysis of Boc-HoLeu-OH·DCHA against its alternatives, detailing the causality behind analytical choices and providing self-validating experimental protocols.

Comparative Matrix: Evaluating the Alternatives

Aliphatic Boc-protected amino acids lack the hydrogen-bonding networks necessary for efficient crystallization, often presenting as viscous oils or hygroscopic foams that degrade over time. By introducing dicyclohexylamine (DCHA)—a bulky, rigid secondary amine—a tight ion pair is formed, driving the precipitation of a highly ordered, stable crystal lattice[2].

The table below objectively compares the DCHA salt against its common alternatives to guide your procurement and analytical strategy.

Table 1: Quantitative and Physical Comparison of Homoleucine Derivatives
PropertyBoc-HoLeu-OH·DCHABoc-HoLeu-OH (Free Acid)Fmoc-HoLeu-OHBoc-Leu-OH·DCHA
Molecular Weight 426.6 g/mol 245.3 g/mol 367.4 g/mol 412.6 g/mol
Physical State Crystalline PowderViscous Oil / Glassy FoamCrystalline PowderCrystalline Powder
UV Chromophore Weak (Detect at 210 nm)Weak (Detect at 210 nm)Strong (Detect at 254 nm)Weak (Detect at 210 nm)
Primary Utility Long-term storage, bulk synthesisDirect coupling (requires immediate use)SPPS (Orthogonal to acid cleavage)Standard aliphatic building block
Stability Extremely High (Non-hygroscopic)Low (Prone to oxidation/moisture)HighExtremely High

Analytical Methodologies: The Causality of Characterization

Characterizing a DCHA salt requires a multidimensional approach. You are not just verifying the purity of the amino acid; you must confirm the exact stoichiometry of the salt and ensure no structural degradation has occurred.

A. HPLC Analysis (Purity & Chiral Integrity)
  • The Causality: Unlike Fmoc-protected derivatives, which possess a highly conjugated fluorenyl ring system that absorbs strongly at standard peptide wavelengths (254 nm or 301 nm), the Boc protecting group lacks a strong chromophore[3]. Standard UV detection will fail to accurately quantify impurities.

  • The Solution: Analysts must utilize low-wavelength UV detection (210 nm) to monitor the amide carbonyl absorption. For absolute quantitative accuracy, universal detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are preferred, as they are independent of chromophore presence.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality: NMR serves a dual purpose here: structural elucidation of the extended homoleucine side chain and quantitative verification of the salt stoichiometry[3].

  • The Solution: ¹H-NMR in DMSO-d₆. The integration is the critical self-validating metric. The tert-butyl group of the Boc protection appears as a sharp singlet (9H) around 1.39 ppm. The DCHA cyclohexyl protons appear as broad, complex multiplets (20H) between 1.0 and 2.0 ppm. A precise 1:1 molar ratio must be observed[4]. Any deviation indicates either free amino acid contamination (Boc > DCHA) or residual free amine from incomplete purification (DCHA > Boc).

C. Mass Spectrometry (ESI-MS)
  • The Causality: Intact salts dissociate in the electrospray ionization (ESI) source. Attempting to find the intact mass of 426.6 g/mol will result in failure.

  • The Solution: Dual-mode ESI-MS. In positive ion mode (+ESI), the spectrum is dominated by the protonated dicyclohexylamine [DCHA+H]⁺ at m/z 182. In negative ion mode (-ESI), the spectrum reveals the deprotonated amino acid [M-H]⁻ at m/z 244. Detecting both ions in their respective modes provides an absolute, self-validating confirmation of the salt's composition.

Visualizations of Workflows and Logic

Below are the logical frameworks governing the characterization and downstream utilization of Boc-HoLeu-OH·DCHA.

AnalyticalTree Root Boc-HoLeu-OH·DCHA Characterization HPLC RP-HPLC (CAD/ELSD) Low UV (210 nm) Root->HPLC NMR 1H & 13C NMR (DMSO-d6) Root->NMR MS ESI-MS (Dual Mode) Root->MS HPLC_Out Purity > 98% No Fmoc interference HPLC->HPLC_Out NMR_Out 1:1 DCHA:Amino Acid Confirm extra -CH2- NMR->NMR_Out MS_Out +ESI: m/z 182 (DCHA) -ESI: m/z 244 (Boc-HoLeu) MS->MS_Out

Comprehensive analytical decision tree for characterizing Boc-HoLeu-OH·DCHA.

SaltBreaking A Boc-HoLeu-OH·DCHA (Crystalline Salt) B Suspend in EtOAc & Add 10% KHSO4 A->B Acidification C Aqueous Layer (DCHA·HSO4) B->C Phase Separation D Organic Layer (Boc-HoLeu-OH) B->D Phase Separation E Evaporate & Couple (Peptide Synthesis) D->E Activation

Workflow for converting Boc-HoLeu-OH·DCHA to the free acid for peptide coupling.

Self-Validating Experimental Protocols

Protocol 1: DCHA Salt Breaking (Desalting) Prior to Coupling

Causality: DCHA is a strong nucleophile and base. If not removed, it will consume coupling reagents (e.g., HATU, EDC) and cap the growing peptide chain[1]. The salt must be broken using a weak acid (like 10% KHSO₄) rather than strong HCl to prevent the acid-labile Boc group from cleaving prematurely[2].

  • Suspension: Suspend 1.0 eq of Boc-HoLeu-OH·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Acidification: Add 1.5 eq of 10% aqueous KHSO₄ and stir vigorously for 15 minutes until the suspension becomes a clear biphasic solution.

    • Self-Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. It must remain distinctly acidic (pH ~2-3). If the pH is neutral, the DCHA has not been fully protonated, and unreacted salt remains in the organic layer.

  • Separation: Transfer to a separatory funnel and collect the organic (EtOAc) layer.

  • Washing & Drying: Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The resulting product should be a clear oil or glassy foam (the free acid). If a white crystalline powder remains, the salt breaking was incomplete.

Protocol 2: RP-HPLC-CAD Method for Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of Boc-HoLeu-OH·DCHA in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: Set UV to 210 nm and connect in series to a Charged Aerosol Detector (CAD).

    • Self-Validation Checkpoint: Run a blank injection of the sample diluent. DCHA often produces a broad, early-eluting peak due to its high polarity. By running a blank, you ensure the DCHA peak is not erroneously integrated as an impurity within the main lipophilic Boc-HoLeu-OH peak.

References

  • Zong, Y., et al. "Preparation and Characterization of Amino Acids-Based Trimethoprim Salts." Pharmaceutics, MDPI. Available at:[Link]

  • Scherer, A., et al. "Total Synthesis of Mycoplanecin A." Organic Letters, ACS Publications. Available at:[Link]

Sources

HPLC analysis of Boc-HoLeu-OH.DCHA purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Purity Analysis of Boc-HoLeu-OH.DCHA

Abstract

The purity of amino acid derivatives is paramount in the synthesis of peptides for therapeutic and research applications. Boc-L-homoleucine dicyclohexylammonium salt (Boc-HoLeu-OH.DCHA) is a critical non-proteinogenic amino acid building block, and its impurity profile can significantly impact the efficacy and safety of the final peptide product. This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Boc-HoLeu-OH.DCHA. We will explore the causality behind chromatographic choices, compare alternative analytical strategies, and present a detailed, self-validating experimental protocol designed for immediate implementation in a quality control or research environment.

Introduction: The Criticality of Purity in Peptide Synthesis

N-α-tert-Butoxycarbonyl-L-homoleucine (Boc-HoLeu-OH) is a key intermediate in peptide synthesis. The incorporation of its dicyclohexylammonium (DCHA) salt enhances the compound's stability and handling properties, making it a preferred format for researchers.[1][] The Boc protecting group is stable under many conditions but can be removed cleanly, allowing for the sequential addition of amino acids to a growing peptide chain.[]

The challenge, however, lies in the synthesis of this protected amino acid, which can introduce a variety of process-related impurities. These may include unreacted starting materials, by-products such as di-Boc protected species, or diastereomers.[4] The presence of such impurities, even at trace levels, can lead to the formation of incorrect peptide sequences, posing significant risks to drug development and scientific research. Therefore, a highly selective and validated analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality and integrity of the final product.[5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7][8]

The Analytical Target Profile: Defining the Separation Challenge

The primary goal is to develop an HPLC method capable of separating Boc-HoLeu-OH from its counter-ion (DCHA) and all potential process-related impurities and degradants. The method must be specific, accurate, and precise.

Potential impurities for Boc-HoLeu-OH.DCHA include:

  • Starting Materials: Unreacted L-homoleucine.

  • Reagent-Related Impurities: Residual dicyclohexylamine (DCHA).

  • Process-Related By-products: Di-Boc-homoleucine, where a second Boc group may have reacted elsewhere.[4]

  • Degradation Products: Loss of the Boc group leading to free homoleucine.

  • Enantiomeric Impurities: D-homoleucine derivatives, if the starting material was not enantiomerically pure.

The analytical method must be able to resolve the main analyte from these structurally similar compounds.

Comparative Analysis of HPLC Methodologies

Developing a robust HPLC method requires a systematic approach to selecting the column, mobile phase, and detector.[7]

HPLC Column Selection: The Heart of the Separation

Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like Boc-HoLeu-OH.[9] The selection of the stationary phase is critical for achieving the desired selectivity.

Column ChemistrySeparation PrinciplePros for Boc-HoLeu-OH.DCHA AnalysisCons & Considerations
C18 (Octadecylsilane) Hydrophobic interactions. The long alkyl chains provide high retentivity for non-polar molecules.Industry Standard: Excellent retention for the Boc-protected amino acid. High peak capacity and resolving power. A vast number of manufacturers provide C18 columns, ensuring method transferability.Can sometimes exhibit excessive retention, requiring higher organic solvent concentrations. Potential for secondary interactions with residual silanols.
C8 (Octylsilane) Hydrophobic interactions, but with shorter alkyl chains than C18.Reduced Run Time: Less retentive than C18, which can be advantageous for faster analysis if resolution is sufficient. Good for method screening.May provide insufficient retention and resolution for closely eluting, less polar impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions from the phenyl ring.Alternative Selectivity: The phenyl group can offer unique selectivity for impurities containing aromatic rings. Useful if C18/C8 columns fail to resolve critical pairs.Selectivity can be more complex to predict. May not offer significant advantages if impurities are purely aliphatic.

Expert Recommendation: A high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the recommended starting point due to its proven resolving power and robustness for amino acid derivatives.[9]

Mobile Phase & Gradient Optimization: Driving Selectivity

The choice of organic solvent and acidic modifier directly influences peak shape, retention time, and selectivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.

  • Acidic Modifier: An acidic modifier is essential to suppress the ionization of the carboxylic acid group on Boc-HoLeu-OH and protonate residual silanols on the column, leading to symmetrical peak shapes.

    • Trifluoroacetic Acid (TFA) at 0.1%: Provides excellent peak shape due to its ion-pairing properties. It is a workhorse for UV-based HPLC.

    • Formic Acid at 0.1%: A good alternative to TFA, especially when the method may be transferred to an LC-MS system, as it is more volatile and causes less ion suppression.

A gradient elution, starting with a high aqueous component and increasing the organic component (acetonitrile), is necessary to elute the highly retained Boc-HoLeu-OH while ensuring that more polar impurities, like free homoleucine, are retained and resolved at the beginning of the run.

Detection Strategy: Seeing the Impurities

While most amino acids lack a strong UV chromophore, the presence of the Boc group and the DCHA counter-ion allows for detection at low UV wavelengths.[10]

  • UV-Vis with Photodiode Array (PDA): This is the primary recommended detector.

    • Wavelength: Detection at ~205-215 nm allows for sensitive detection of the peptide bond and carbamate group.

    • Peak Purity Analysis: A PDA detector is crucial as it acquires spectra across the entire peak. This allows for the assessment of peak purity, ensuring a single peak is not composed of co-eluting impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While not a primary QC tool for purity quantification, LC-MS is invaluable during method development for the identification of unknown impurity peaks based on their mass-to-charge ratio.[9]

A Validated Protocol for Purity Determination

This section presents a robust, self-validating protocol for the analysis of Boc-HoLeu-OH.DCHA. The trustworthiness of any analytical method hinges on its validation, which provides documented evidence of its suitability for the intended purpose.[11][12]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation & Routine Use Dev1 Define Analytical Target Profile Dev2 Column & Mobile Phase Screening (C18, ACN/H2O/TFA) Dev1->Dev2 Dev3 Gradient & Flow Rate Optimization Dev2->Dev3 Val1 System Suitability Test (SST) (Resolution, Tailing, Precision) Dev3->Val1 Final Method Val2 ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) Val1->Val2 Val3 Routine Purity Analysis Val2->Val3

Caption: HPLC Method Development and Validation Workflow.

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Instrumentation HPLC or UHPLC system with a PDA detectorPDA is essential for peak purity assessment.[5]
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and retention.[9]
Mobile Phase A 0.1% TFA in WaterAcidifier for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileStrong solvent for elution.
Gradient 10% B to 90% B over 20 minutesEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detection PDA at 210 nm (Bandwidth 4 nm)Optimal wavelength for carbamate/amide bonds.[10]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility.
Sample Conc. 1.0 mg/mL
System Suitability Testing (SST): The Daily Method Check

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately.[13] This is a core part of a self-validating system.

SST ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[13]
Resolution (Rs) Rs ≥ 2.0 between Boc-HoLeu-OH and closest impurityConfirms the method's ability to separate critical peaks.[13]
Precision (RSD%) RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the instrument and method on the day of analysis.[13]
Method Validation Protocol (ICH Q2(R1) Framework)

A full validation proves the method is fit for purpose.[12][14]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the Boc-HoLeu-OH.DCHA standard, and a sample spiked with known impurities. The method is specific if the main peak is free of interference at its retention time.[8]

  • Linearity: Prepare a series of solutions of the standard at different concentrations (e.g., 5 levels from LOQ to 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze the same sample multiple times (n=6) on the same day. The RSD of the purity results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be comparable.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying trace impurities.

Impurity_Profile cluster_Impurities Potential Impurities Resolved by HPLC Analyte Boc-HoLeu-OH.DCHA Main Analyte Imp1 Free L-Homoleucine (Starting Material) Imp2 Free DCHA (Counter-ion) Imp3 Di-Boc-HoLeu-OH (By-product) Imp4 Degradants

Caption: Relationship between the analyte and key impurities.

Data Interpretation & Example Validation Summary

After running the validated method, a typical chromatogram would show a large peak for Boc-HoLeu-OH and smaller peaks corresponding to impurities. The area of each impurity peak is calculated as a percentage of the total peak area to determine the purity.

Example Validation Data Summary:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD%) 0.85%≤ 2.0%
LOQ 0.05%S/N ≥ 10

These results would provide a high degree of assurance that the analytical method consistently produces accurate and reliable data.[14]

Conclusion

The successful implementation of a robust HPLC method is fundamental to guaranteeing the quality of Boc-HoLeu-OH.DCHA used in research and pharmaceutical development. This guide has detailed a systematic approach, moving from the logical selection of chromatographic parameters to a comprehensive validation strategy grounded in ICH principles. By starting with a C18 column, using an acetonitrile/water/TFA mobile phase system, and employing PDA detection, researchers can establish a powerful and reliable analytical method. The emphasis on system suitability and a full validation framework ensures that the method is not only scientifically sound but also compliant with global regulatory expectations, ultimately safeguarding the integrity of downstream peptide synthesis.

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Retrieved March 7, 2026, from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved March 7, 2026, from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved March 7, 2026, from [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved March 7, 2026, from [Link]

  • Alapati, V. R., et al. (2025, March 14). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Future Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved March 7, 2026, from [Link]

  • Hanafiah, M. M., et al. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved March 7, 2026, from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved March 7, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved March 7, 2026, from [Link]

  • Iris Biotech. (n.d.). Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt. Retrieved March 7, 2026, from [Link]

Sources

Comparative Guide: NMR Spectroscopy of Boc-Protected Homoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-L-Homoleucine (2-(tert-butoxycarbonylamino)-5-methylhexanoic acid) is a critical non-canonical amino acid used in peptidomimetics to enhance protease resistance and alter peptide folding. Its structural similarity to Leucine (one methylene group difference) and


-Homoleucine  (backbone homolog) creates significant analytical challenges.

This guide provides a technical comparison of Boc-Homoleucine against its closest structural analogs using NMR spectroscopy. It focuses on distinguishing the extra methylene insertion in the side chain, a subtle feature that often leads to misidentification in complex peptide synthesis.

Part 1: Structural Analysis & Critical Distinctions

Before interpreting spectra, researchers must distinguish between the three common "Homoleucine" variants found in drug development. Misidentification here is the primary cause of synthesis failure.

The Structural Triad
  • Boc-L-Leucine: The parent canonical amino acid.

  • Boc-L-Homoleucine (

    
    ):  The focus of this guide. Side-chain homolog (extra 
    
    
    
    in the side chain).
  • Boc-L-

    
    -Homoleucine:  Backbone homolog (extra 
    
    
    
    between the amine and carboxyl group).
Diagram: Structural Connectivity & NMR Assignment Logic

The following diagram illustrates the connectivity and expected spin systems for Boc-L-Homoleucine compared to Leucine.

G cluster_0 Boc-L-Leucine (Side Chain) cluster_1 Boc-L-Homoleucine (Side Chain) L_Ca Cα-H (4.1-4.5 ppm) L_Cb Cβ-H2 (1.5-1.7 ppm) L_Ca->L_Cb 3J Coupling L_Cg Cγ-H (1.6-1.8 ppm) L_Cb->L_Cg L_Cd Cδ-H3 (x2) (0.9 ppm) L_Cg->L_Cd H_Ca Cα-H (4.0-4.3 ppm) H_Cb Cβ-H2 (1.6-1.8 ppm) H_Ca->H_Cb H_Cg Cγ-H2 (1.2-1.4 ppm) *DIAGNOSTIC* H_Cb->H_Cg Insertion H_Cd Cδ-H (1.5 ppm) H_Cg->H_Cd H_Ce Cε-H3 (x2) (0.9 ppm) H_Cd->H_Ce

Caption: Comparative spin systems. Note the insertion of the C


-H2 methylene in Homoleucine, which appears upfield (1.2-1.4 ppm) due to distance from the electron-withdrawing backbone.

Part 2: Experimental Protocol (Self-Validating)

This protocol ensures the acquisition of high-resolution data capable of resolving the overlapping methylene multiplets.

Solvent Selection: CDCl vs. DMSO-
  • Chloroform-

    
     (CDCl
    
    
    
    ):
    • Pros: Excellent solubility for Boc-protected amino acids; sharp aliphatic lines.

    • Cons: Amide proton (

      
      ) is often broad or invisible due to exchange; water peak overlaps with key aliphatic region (~1.56 ppm).
      
  • DMSO-

    
    : 
    
    • Pros:Recommended. sharp Amide

      
       doublet (crucial for verifying Boc protection); water peak (~3.33 ppm) is far from the aliphatic region.
      
    • Cons: High viscosity can broaden lines if not shimming is not optimized.

Sample Preparation
  • Mass: Weigh 10–15 mg of Boc-Homoleucine.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the tube. Cloudiness indicates aggregation or salt contamination.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for 10mg).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the Boc singlet).
    
  • Temperature: 298 K (25 °C).

Part 3: Performance Comparison & Data Interpretation

The following table contrasts the chemical shifts of Boc-Homoleucine with its primary alternative, Boc-Leucine.

Table 1: H NMR Chemical Shift Comparison (in DMSO- )
MoietyProton TypeBoc-L-Leucine (

ppm)
Boc-L-Homoleucine (

ppm)
Differentiation Note
Protecting Group Boc (-C(CH

)

)
1.39 (s, 9H)1.39 (s, 9H)Identical. Cannot distinguish.
Amide -NH-6.8 - 7.1 (d)6.8 - 7.1 (d)Diagnostic of Boc protection, but not the side chain.
Alpha Carbon

-CH
3.9 - 4.1 (m)3.9 - 4.2 (m)Homoleucine

-H is slightly more shielded.
Side Chain

-CH

1.4 - 1.6 (m)1.5 - 1.7 (m)Overlaps significantly.
Side Chain

-CH

1.6 - 1.7 (m, 1H)1.1 - 1.3 (m, 2H) CRITICAL: Homoleucine has an extra upfield methylene multiplet.
Terminus Methyls (-CH

)
0.88 (d, 6H)0.86 (d, 6H)Nearly identical doublets.
Comparative Analysis
  • The "Leucine Trap": In Boc-Leucine, the region between 1.4–1.8 ppm integrates to 3 protons (

    
    -CH
    
    
    
    +
    
    
    -CH).
  • The Homoleucine Signature: In Boc-Homoleucine, the region between 1.1–1.8 ppm integrates to 5 protons (

    
    -CH
    
    
    
    +
    
    
    -CH
    
    
    +
    
    
    -CH).
  • Key Indicator: Look for the "valley" between the methyl doublet (0.9 ppm) and the Boc singlet (1.4 ppm). In Leucine, this valley is relatively clean. In Homoleucine, the

    
    -CH
    
    
    
    signals fill this valley (1.1–1.3 ppm).

Part 4: Troubleshooting & Validation Workflow

If the spectrum is ambiguous, use this decision tree to validate the product identity.

Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_Boc Check 1.4 ppm Singlet Start->Check_Boc Check_Me Check 0.9 ppm Doublet Check_Boc->Check_Me Integration Integrate Region 1.1 - 1.8 ppm (Normalize Methyls = 6H) Check_Me->Integration Result_3H Integration ≈ 3H Integration->Result_3H Low Integral Result_5H Integration ≈ 5H Integration->Result_5H High Integral Leu Conclusion: Boc-Leucine Result_3H->Leu Hle Conclusion: Boc-Homoleucine Result_5H->Hle

Caption: Logic flow for distinguishing Boc-Homoleucine from Boc-Leucine based on side-chain integration.

Advanced Verification: C NMR

If proton integration is ambiguous due to impurities:

  • Boc-Leucine: 4 unique side-chain carbons.[1]

  • Boc-Homoleucine: 5 unique side-chain carbons.

  • Count the peaks in the aliphatic region (10–50 ppm). Excluding the Boc methyls (~28 ppm) and quaternary C (~79 ppm), Homoleucine will display one additional methylene signal.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from

  • Smolecule. Boc-L-beta-homoleucine Synthesis and Applications. Retrieved from

  • Chem-Impex. Boc-L-beta-homoleucine Product Guide. Retrieved from

  • K.P. Wu Lab. NMR Chemical Shift Table of 20 Common Amino Acids. Retrieved from

Sources

Advanced Mass Spectrometry Strategies for Sequencing Peptides Containing Homoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide therapeutics has revolutionized drug development, particularly in overcoming biological barriers. Homoleucine (often utilized as β-homoleucine) is increasingly incorporated into cell-penetrating peptides (CPPs) and peptidomimetics to enhance membrane penetration, promote endosomal escape, and confer proteolytic stability 1[1]. However, the presence of β-homoleucine introduces significant analytical bottlenecks in mass spectrometry (MS). As a Senior Application Scientist, I frequently encounter the limitations of standard proteomic workflows when characterizing these modified sequences. This guide objectively compares advanced MS fragmentation alternatives to standard collision-induced dissociation (CID), providing a self-validating framework for the unambiguous identification and sequencing of homoleucine-containing peptides.

The Mechanistic Challenge: Why Standard CID/HCD is Insufficient

In conventional MS/MS, low-energy CID or higher-energy collisional dissociation (HCD) primarily targets the lowest energy bonds, typically cleaving the amide bonds of α-amino acids to yield predictable b- and y- ion series. When β-homoleucine is introduced, two distinct challenges emerge:

  • Atypical Backbone Fragmentation : The β-amino acid backbone contains an additional methylene group between the amino and carboxyl groups. This alters proton mobility and the energetics of the transition state during dissociation, often leading to missing or ambiguous backbone cleavages and an overrepresentation of internal fragments.

  • Isobaric and Isomeric Interference : Homoleucine is structurally related to leucine and isoleucine but features an extended backbone or side chain. Distinguishing β-homoleucine from isobaric modifications or distinguishing its specific side-chain branching requires techniques that induce high-energy, radical-driven cleavages (generating c/z or d/w ions) rather than simple vibrational excitation.

Technology Comparison: Evaluating MS Alternatives

Multiple Stage Mass Spectrometry (MS³)

To differentiate β-amino acids like β-homoleucine from their α-amino acid counterparts, MS³ exploits distinct neutral loss pathways. Research demonstrates that CID of protonated α-amino acids results in a characteristic loss of 46 Da (H₂O + CO) to form iminium ions. In contrast, protonated β-amino acids undergo a 60 Da neutral loss under identical CID conditions 2[2]. By isolating the primary fragment and subjecting it to a secondary activation (MS³), analysts can definitively flag the presence of a β-homoleucine residue.

Electron Transfer Dissociation (ETD) and EThcD

For highly charged, cationic CPPs containing homoleucine, ETD is a superior alternative. ETD transfers an electron to the multiply charged peptide cation, inducing radical-site driven fragmentation that cleaves N-Cα bonds (yielding c- and z- ions) while leaving labile side chains intact. Recent in-cell penetration selection studies utilized a mixed fragmentation method—combining ETD, higher-energy ETD, and HCD—to successfully sequence non-canonical antisense delivery peptides containing homoleucine from cytosolic extracts 1[1]. EThcD (ETD followed by supplemental HCD) provides dual sequence coverage, making it the gold standard for de novo sequencing of β-peptides.

Charge Transfer Dissociation (CTD)

When side-chain isomerism is the primary concern (e.g., confirming the isobutyl branching of homoleucine versus a straight-chain norleucine homologue), CTD offers unique advantages. CTD utilizes high-energy gas-phase cations to oxidize the peptide, leading to extensive side-chain cleavages. This generates diagnostic d- and w- ions that pinpoint the exact site of alkyl branching, a feat rarely achieved by standard HCD 3[3].

Quantitative Data Presentation

Fragmentation MethodPrimary Cleavage IonsSequence Coverage (β-Peptides)Side-Chain Diagnostic UtilityThroughputBest Application Use-Case
Standard HCD b, yLow-ModeratePoorHighRoutine screening of known α-peptides.
CID MS³ Iminium, Neutral LossModerateModerate (Backbone specific)LowDifferentiating α- vs. β-amino acid backbones.
ETD / EThcD c, z (and b, y)HighModerateMediumSequencing highly charged, cationic CPPs.
CTD a, x, d, wHighExcellentLow-MediumPinpointing side-chain branching and isomerism.

Table 1: Performance comparison of mass spectrometry fragmentation techniques for homoleucine-containing peptides.

Experimental Protocol: Mixed ETD/HCD Sequencing Workflow

To ensure a self-validating system, the following protocol details the setup for analyzing homoleucine-containing CPPs using a high-resolution Orbitrap mass spectrometer. The causality behind this specific mixed-mode approach is to maximize backbone cleavage (c/z ions via ETD) while ensuring sufficient energy is available to break the atypical β-amino acid bonds (via supplemental HCD).

Step 1: Sample Preparation and Desalting

  • Action : Lyophilize the synthetic or extracted peptide mixture and reconstitute in 0.1% Formic Acid (FA) in water. Desalt using a C18 Solid Phase Extraction (SPE) StageTip.

  • Causality : ETD efficiency is highly dependent on precursor charge state. Removing salts prevents ion suppression and promotes the formation of higher charge states (z ≥ 3+) during electrospray ionization (ESI).

Step 2: Liquid Chromatography (LC) Separation

  • Action : Inject the sample onto a C3 or C18 reverse-phase column (e.g., Agilent Zorbax SB C3, 21.2 × 100 mm). Run a linear gradient from 2% to 60% Acetonitrile (with 0.1% FA) over 60 minutes 1[1].

  • Causality : β-peptides often exhibit different hydrophobicity profiles than standard peptides. A C3 column can offer better recovery for highly hydrophobic or heavily modified sequences compared to standard C18.

Step 3: MS1 Precursor Acquisition

  • Action : Acquire MS1 spectra in the Orbitrap at a resolution of 120,000 (at m/z 200). Set the AGC target to 3e6 and maximum injection time to 50 ms.

  • Causality : High mass accuracy is critical to determine the exact mass of the homoleucine residue (e.g., 145.11 Da for the free amino acid) 4[4] and to select the correct monoisotopic peak for isolation.

Step 4: Decision-Tree MS/MS (EThcD)

  • Action : Select top 10 precursors. For precursors with z = 2+, trigger standard HCD (Normalized Collision Energy: 28%). For precursors with z ≥ 3+, trigger EThcD. Set the ETD reaction time to 50-100 ms (calibrated based on charge state) and supplemental HCD energy to 15%.

  • Causality : ETD requires multiply charged precursors to be effective. By applying supplemental HCD (EThcD), any non-dissociated electron-transfer products (such as intact radical cations) are forced to fragment, dramatically increasing the sequence coverage across the β-homoleucine linkage.

Step 5: Data Analysis and Validation

  • Action : Process spectra using a search engine capable of handling ncAAs (e.g., Byonic). Define β-homoleucine as a custom variable modification.

  • Causality : Standard proteomic databases do not account for the mass shift of homoleucine. Custom mass definitions ensure the algorithm correctly assigns the c/z and b/y ion series.

Visualizing the Analytical Logic

G Sample Homoleucine Peptide Mixture LC RP-HPLC Separation (C3/C18 column) Sample->LC MS1 High-Res MS1 (Orbitrap/TOF) LC->MS1 Decision Charge State Assessment MS1->Decision HCD HCD / CID (Backbone Cleavage) Decision->HCD z = 1+, 2+ ETD ETD / EThcD (Radical Cleavage) Decision->ETD z >= 3+ MS3 MS3 Ion Trap (Neutral Loss Analysis) Decision->MS3 Isobaric/Isomeric Resolution Data Sequence & Isomer Confirmation HCD->Data ETD->Data MS3->Data

Decision matrix for MS/MS fragmentation of homoleucine-containing peptides.

G Precursor Protonated Amino Acid [M+H]+ Alpha α-Amino Acid (e.g., Leucine) Precursor->Alpha Beta β-Amino Acid (e.g., β-Homoleucine) Precursor->Beta Loss46 Neutral Loss: 46 Da (H2O + CO) Alpha->Loss46 CID MS2 Loss60 Neutral Loss: 60 Da (H2O + C2H2O) Beta->Loss60 CID MS2 Iminium1 Iminium Ion Loss46->Iminium1 Iminium2 Iminium Ion Loss60->Iminium2

CID-induced neutral loss pathways differentiating α-amino acids from β-amino acids.

Conclusion

The structural nuances of homoleucine require a departure from standard proteomic MS workflows. While HCD provides baseline data, it is the strategic application of ETD/EThcD for backbone sequencing and MS³/CTD for isomeric differentiation that establishes a truly robust, self-validating analytical method. By understanding the causality behind these fragmentation pathways, researchers can confidently sequence complex peptidomimetics and accelerate the development of next-generation therapeutics.

References

  • Title: In-Cell Penetration Selection–Mass Spectrometry Produces Noncanonical Peptides for Antisense Delivery Source: NIH / PMC URL: [Link]

  • Title: Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry Source: DOI.org / Molecules URL: [Link]

  • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) Source: PubMed / Rapid Commun Mass Spectrom URL: [Link]

  • Title: DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem Source: NIH / PubChem URL: [Link]

Sources

Comparative Guide: Coupling Efficiency of Boc-HoLeu-OH·DCHA vs. Alternative Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradox of DCHA Salts

Homoleucine (HoLeu) is an unnatural aliphatic amino acid utilized in peptide drug design to enhance proteolytic stability and tune hydrophobicity. In solid-phase peptide synthesis (SPPS),1[1].

While Boc-HoLeu-OH·DCHA boasts excellent shelf-life and weighing accuracy, its direct use in coupling reactions is a common point of failure.2[2]. DCHA sterically hinders the formation of the active ester and competitively consumes activating agents like carbodiimides or uronium salts, leading to truncated sequences and high racemization rates due to prolonged activation times.

To achieve high coupling efficiency,3[3].

Workflow Visualization

DCHA_Workflow Salt Boc-HoLeu-OH·DCHA (Stable Salt) Direct Direct Coupling (No Desalting) Salt->Direct Incorrect Desalt Acid Wash (KHSO4) Phase Separation Salt->Desalt Correct Fail Steric Hindrance & Failed Activation Direct->Fail FreeAcid Boc-HoLeu-OH (Free Acid) Desalt->FreeAcid Removes DCHA Couple DIC/HOBt Activation & Peptide Coupling FreeAcid->Couple Success High-Yield Peptide Bond Couple->Success

Caption: Workflow comparing direct coupling vs. proper desalting of Boc-HoLeu-OH.DCHA.

Comparative Performance Data

The table below synthesizes the experimental trade-offs between utilizing the DCHA salt versus alternative derivatives of Homoleucine.

DerivativePhysical State & StabilityPre-Activation RequirementRelative Coupling Efficiency*Racemization Risk
Boc-HoLeu-OH·DCHA (Direct) Crystalline Solid (Excellent)None< 30% (Inhibited)High (due to sluggish kinetics)
Boc-HoLeu-OH·DCHA (Washed) Crystalline Solid (Excellent)KHSO₄ Extraction (45 min)> 98% Low
Boc-HoLeu-OH (Free Acid) Viscous Oil (Poor)None> 98% Low
Fmoc-HoLeu-OH Powder/Solid (Good)None> 98% Low

*Efficiency assumes standard activation (e.g., DIC/HOBt or HATU/DIPEA) on a low-steric-hindrance resin.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate chemical causality with built-in quality control checkpoints.

Protocol A: Quantitative Liberation of Boc-HoLeu-OH Free Acid

Objective: Remove the inhibitory DCHA cation without degrading the acid-labile Boc protecting group. Causality: 2[2]. We use KHSO₄ instead of strong mineral acids (like HCl) to prevent premature Boc cleavage.

  • Dissolution: 4[4].

  • Acidic Extraction: 4[4].

  • Aqueous Wash: Wash the organic layer once with brine to remove residual aqueous acid.

  • Drying: 4[4].

  • Concentration: 1[1]. Self-Validation Check:1[1].

Protocol B: Solid-Phase Coupling of Liberated Boc-HoLeu-OH

Objective: Form the peptide bond with maximum efficiency and minimal epimerization. Causality: 5[5].

  • Resin Preparation: 3[3].

  • Pre-Activation: 3[3].

  • Coupling Initiation: 3[3].

  • Reaction: 3[3]. Self-Validation Check:3[3].

Strategic Recommendations

For high-throughput automated synthesis, utilizing the DCHA salt introduces a cumbersome manual desalting bottleneck. If the synthesis relies on Boc-chemistry, procuring the free acid immediately prior to synthesis—despite its poor shelf-life—can streamline operations. Alternatively, transitioning to an orthogonal Fmoc-strategy using Fmoc-HoLeu-OH eliminates the need for DCHA stabilization entirely, as Fmoc-protected aliphatic amino acids generally exhibit superior crystallinity and stability compared to their Boc counterparts.6[6].

References

  • Converting CHA and DCHA Salts to Free Acids - peptide.com. Available at:3

  • Technical Support Center: Z-D-Leu-OH.DCHA Coupling Efficiency - benchchem.com. Available at: 2

  • Conversion of a DCHA salt to the free acid - bachem.com. Available at: 1

  • Converting Boc-Amino Acid DCHA Salts to Free Acids - peptide.com. Available at: 4

  • Optimizing Peptide Coupling: Key Techniques - jpt.com. Available at: 6

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - bachem.com. Available at: 5

Sources

A Comparative Guide to the Purity Assessment of Synthetic Peptides Containing Homoleucine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as Homoleucine (Hle), into synthetic peptides is a rapidly advancing strategy in drug discovery, offering the potential for enhanced therapeutic properties. However, the introduction of these unique structural motifs presents significant analytical challenges, particularly in the precise assessment of purity. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthetic peptides containing Homoleucine, with a focus on addressing the isomeric challenges posed by this unnatural amino acid.

The Challenge of Homoleucine: Isomeric Impurities

Homoleucine, an isomer of the naturally occurring amino acids Leucine (Leu) and Isoleucine (Ile), introduces a primary analytical hurdle: the potential for co-elution and misidentification of isomeric peptide impurities during standard chromatographic analysis. These impurities can arise from the carryover of isomeric starting materials or from side reactions during synthesis. The presence of even minute quantities of these isomeric impurities can significantly impact the peptide's biological activity and safety profile, making their accurate detection and quantification paramount.[1][2]

Core Analytical Strategies: A Comparative Overview

The purity of synthetic peptides is typically assessed using a combination of chromatographic and mass spectrometric techniques.[3][4][5] For Homoleucine-containing peptides, a multi-faceted, or orthogonal, approach is not just recommended but essential for robust characterization.[6]

Analytical Technique Primary Function Strengths for Hle-Peptide Analysis Limitations for Hle-Peptide Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of the main peptide from impurities based on hydrophobicity.[7][8][9]High-resolution separation of closely related impurities.[10]Potential for co-elution of isomeric peptides (Hle vs. Leu/Ile).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of amino acid sequence.[11][12]Confirms the mass of the target peptide and can identify mass-shifted impurities.[11][13]Cannot distinguish between isobaric isomers (peptides with the same mass but different sequences).
Tandem Mass Spectrometry (MS/MS) Fragmentation of peptides to determine the amino acid sequence.[14]Can differentiate between Leu and Ile based on characteristic fragment ions.[15][16][17]Differentiation of Hle from its isomers can be challenging and may require specialized fragmentation techniques.
Two-Dimensional Liquid Chromatography (2D-LC) Enhanced separation of complex mixtures by using two different chromatographic methods.[18][19]Increased peak capacity for resolving complex impurity profiles.[20][21]Increased analysis time and complexity.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on their size, shape, and charge in the gas phase.[22][23][24]Can separate isomeric peptides that are indistinguishable by mass alone.[25][26]Requires specialized instrumentation and expertise.
In-Depth Methodologies and Experimental Considerations

RP-HPLC is the cornerstone of peptide purity analysis.[7][9] The choice of column chemistry and mobile phase conditions is critical for maximizing the resolution of Homoleucine-containing peptides from their potential isomeric impurities.

Experimental Protocol: Optimized RP-HPLC for Homoleucine-Containing Peptides

  • Column Selection: A C18 stationary phase with a pore size of 100-120 Å is a common starting point. For peptides with significant hydrophobicity, a C8 or C4 column may provide better peak shape.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A shallow gradient is crucial for separating closely eluting species. For example, a linear gradient from 5% to 45% Mobile Phase B over 60 minutes.

  • Detection: UV detection at 214 nm, where the peptide bond absorbs strongly.[27]

  • System Suitability: Inject a mixture of the Homoleucine-containing peptide and its corresponding Leucine and Isoleucine isomers to verify the method's resolving power. The European Pharmacopoeia suggests a resolution of at least 1.5 for critical pairs.[28]

Causality Behind Choices: The shallow gradient increases the interaction time of the peptides with the stationary phase, allowing for finer separation based on subtle differences in hydrophobicity between Homoleucine, Leucine, and Isoleucine residues. TFA sharpens peaks by forming ion pairs with basic residues.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Peptide in Mobile Phase A Inject Inject Sample Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 214 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Interrelation of Analytical Techniques.

For complex samples or when stringent purity is required, more advanced techniques are necessary.

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique employs two different separation mechanisms (e.g., strong cation exchange followed by reversed-phase) to significantly increase peak capacity and resolve complex mixtures that are intractable by single-dimension HPLC. [18][19][20][21]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS separates ions based on their shape and size in the gas phase, providing an additional dimension of separation. [22][23][24]This technique has shown great promise in separating isomeric peptides that differ only in the position of a single amino acid. [25][26]

Regulatory Context and Method Validation

Regulatory bodies like the FDA and EMA have specific guidelines for the characterization and purity assessment of synthetic peptides. [2][29]Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. [1]This includes demonstrating specificity (the ability to resolve the main peptide from all potential impurities), accuracy, precision, and linearity.

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of Homoleucine-containing synthetic peptides demands a rigorous and multi-faceted analytical strategy. A self-validating system should be employed, where orthogonal techniques are used to confirm results. For instance, a peak identified as the main peptide by HPLC should have its identity confirmed by high-resolution mass spectrometry and its sequence verified by MS/MS. By understanding the unique challenges posed by Homoleucine and implementing a comprehensive suite of analytical methods, researchers can have high confidence in the purity of their synthetic peptides, leading to more reliable and reproducible scientific outcomes.

References

  • Ion Mobility Separation of Peptide Isotopomers - PMC. Available at: [Link]

  • Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides | LCGC International. Available at: [Link]

  • Tackling the Peptide Isomer Impurity Challenge with High-Resolution Ion Mobility Mass Spectrometry - MOBILion Systems. Available at: [Link]

  • Ion Mobility Separation of Isomeric Acyl-lysine Marks in Peptides - ACS Publications. Available at: [Link]

  • Analysis of Complex Protein Mixtures using the Alliance Bioseparations Module and 2D LC-MS/MS | Waters. Available at: [Link]

  • Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients - PMC. Available at: [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides - MDPI. Available at: [Link]

  • In-Depth Versatile Characterization of Aspartic Acid Isomers via a Cyclic Ion Mobility Mass Spectrometry (cIMS). Available at: [Link]

  • Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry - PubMed. Available at: [Link]

  • Analysis of Peptide/Protein*-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software | LabRulez LCMS. Available at: [Link]

  • Complex Mixture Analysis - Biomolecular Analysis Facility - University of Virginia School of Medicine. Available at: [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides - European Medicines Agency (EMA). Available at: [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain. Available at: [Link]

  • Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed. Available at: [Link]

  • What Are the FDA Requirements for Peptide Characterization?. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Available at: [Link]

  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. Available at: [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Available at: [Link]

  • The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids | American Laboratory. Available at: [Link]

  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed. Available at: [Link]

  • Precise Leucine/Isoleucine Discrimination - Creative Biolabs. Available at: [Link]

  • How to Test Peptide Purity: Methods and Analysis Guide. Available at: [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System - Waters Corporation. Available at: [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies | LCGC International - Chromatography Online. Available at: [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac. Available at: [Link]

  • What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs. Available at: [Link]

  • Quality Control in Peptide Research: Interpreting Purity and Lab Tests. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available at: [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio. Available at: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling | Waters. Available at: [Link]

  • Advancing D-amino acid-containing peptide discovery in the metazoan - Illinois Experts. Available at: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. Available at: [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry - OPUS at UTS. Available at: [Link]

  • Mechanism of Peptide Purity Analysis | MtoZ Biolabs. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Accurate discrimination of leucine and isoleucine residues by combining continuous digestion with multiple MS3 spectra integration in protein sequence - PubMed. Available at: [Link]

  • Accurate discrimination of leucine and isoleucine residues by combining continuous digestion with multiple MS3 spectra integration in protein sequence | Request PDF - ResearchGate. Available at: [Link]

  • Proteomic Analysis of Histone Variants and Their PTMs: Strategies and Pitfalls - MDPI. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。